7-Bromo-6-chloro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVPAPRHAPOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 7-Bromo-6-chloro-1H-indazole for Advanced Research
An In-Depth Profile for Medicinal Chemistry and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a testament to their recurring presence in molecules with diverse and potent pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazole ring, serve as the core structural motif for numerous drugs and clinical candidates.[2][3] Their therapeutic applications are vast, spanning anti-inflammatory, anti-tumor, anti-HIV, and analgesic properties.[1][2]
The specific substitution pattern of 7-Bromo-6-chloro-1H-indazole offers medicinal chemists a versatile and strategically functionalized building block. The presence of two distinct halogen atoms—bromine and chlorine—at defined positions on the benzene ring allows for selective, stepwise chemical modifications. This dual-handle approach is invaluable for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. The bromine at the 7-position and chlorine at the 6-position provide orthogonal reactivity, particularly in modern cross-coupling reactions, enabling the precise introduction of various substituents to fine-tune the biological activity of the final compound.
Physicochemical and Structural Properties
A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate everything from appropriate storage conditions to reaction parameters and purification strategies.
Below is a summary of the key physicochemical data for this compound. Note that some properties for the exact 7-bromo-6-chloro isomer are not widely published and are often inferred from closely related isomers like 4-bromo-6-chloro-1H-indazole.
Table 1: Physicochemical Properties of Halogenated Indazoles
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [4][5] |
| Molecular Weight | 231.48 g/mol | [4][5] |
| Appearance | Off-white to yellow solid/powder | [4] |
| Melting Point | 219-221 °C (for 4-bromo-6-chloro isomer) | [4] |
| Boiling Point (Predicted) | 364.1 ± 22.0 °C | [4] |
| InChI Key | KCDKINCUTSIQAF-UHFFFAOYSA-N | [6][7] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [4][6] |
The structural arrangement of the molecule, with its fused aromatic system and N-H group, provides both hydrogen bond donating and accepting capabilities, which are critical for molecular interactions with biological targets.
Synthesis and Chemical Reactivity
The synthesis of substituted indazoles can be achieved through various classical and modern organic chemistry methods. A common conceptual approach involves the cyclization of an appropriately substituted aniline or benzaldehyde derivative.
Conceptual Synthetic Workflow
A logical retrosynthetic analysis points towards a multi-step pathway often starting from a substituted aniline. The general strategy involves the formation of the pyrazole ring onto the pre-functionalized benzene ring.
// Nodes Start [label="Substituted\n2-Methylaniline Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Halogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Di-halogenated\nAniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Diazotization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="7-Bromo-6-chloro-\n1H-indazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [arrowhead=vee, color="#5F6368"]; Step1 -> Intermediate1 [arrowhead=vee, color="#5F6368"]; Intermediate1 -> Step2 [arrowhead=vee, color="#5F6368"]; Step2 -> Intermediate2 [arrowhead=vee, color="#5F6368"]; Intermediate2 -> Step3 [arrowhead=vee, color="#5F6368"]; Step3 -> Product [arrowhead=vee, color="#5F6368"]; } dot Caption: Conceptual workflow for indazole synthesis.
Reactivity and Derivatization Potential
The true utility of this compound lies in its potential for selective functionalization. The different reactivities of the C-Br and C-Cl bonds, along with the N-H group, allow for a tiered chemical strategy.
-
N-Functionalization: The indazole nitrogen (N1) can be readily alkylated or arylated using standard conditions (e.g., an alkyl halide with a base like sodium hydride). This is often the first step to protect the N-H group or to introduce a substituent that modulates solubility or targets a specific pocket in a protein.[4]
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond at position 7 is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is the cornerstone of its utility, enabling chemists to first introduce a substituent at the 7-position while leaving the 6-chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach provides access to a vast chemical space from a single starting material.[4]
// Nodes Indazole [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Alkylation [label="N-Alkylated Product", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="7-Aryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="7-Alkynyl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="7-Amino Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Indazole -> N_Alkyl_React [label="R-X, Base", color="#5F6368"]; N_Alkyl_React [shape=ellipse, label="N-Alkylation/\nN-Arylation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkyl_React -> N_Alkylation [color="#5F6368"];
Indazole -> Cross_Coupling [label="Pd Catalyst,\nLigand, Base", color="#5F6368"]; Cross_Coupling [shape=diamond, label="Cross-Coupling\n(at C7-Br)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cross_Coupling -> Suzuki [label="R-B(OH)₂", color="#5F6368"]; Cross_Coupling -> Sonogashira [label="R-C≡CH", color="#5F6368"]; Cross_Coupling -> Buchwald [label="R₂NH", color="#5F6368"]; } dot Caption: Key reaction pathways for derivatization.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region for the protons on the benzene ring, as well as a characteristic broad signal for the N-H proton. The chemical shifts and coupling constants (J-values) will be indicative of the substitution pattern.
-
¹³C NMR : The carbon spectrum will show the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached halogens and nitrogen atoms.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight.[8] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive confirmation of the elemental composition.[8]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the compound.[8] A well-developed HPLC method can separate the main compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity (e.g., >98%).[6][8]
Applications in Drug Discovery and Development
Halogenated indazoles are crucial intermediates in the synthesis of numerous targeted therapies, particularly kinase inhibitors. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate for Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.[9] This highlights the role of such scaffolds in constructing complex, biologically active molecules. The specific 7-bromo-6-chloro isomer serves as a valuable building block for creating libraries of novel compounds to be screened against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to ensure personnel safety and maintain compound integrity.
-
Hazard Identification : This compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][10]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area, preferably a fume hood.[11][12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling Precautions : Avoid generating dust.[13] Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.[10]
-
Storage : To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere of nitrogen or argon.[4][6]
-
Spill and Disposal : In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it in a suitable, labeled container for disposal.[13] Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 5. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]
- 7. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
7-Bromo-6-chloro-1H-indazole: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Bromo-6-chloro-1H-indazole in Modern Medicinal Chemistry
This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in contemporary drug discovery and development. Its unique structural architecture, characterized by the fusion of a pyrazole and a benzene ring with distinct bromine and chlorine substituents, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular entities with significant therapeutic potential. The indazole core is a well-established privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The strategic placement of the bromo and chloro groups on the 7- and 6-positions, respectively, allows for regioselective functionalization, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth overview of the core attributes of this compound, including its physicochemical properties, synthesis, and applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1427361-92-9 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [2][3] |
| Molecular Weight | 231.48 g/mol | Calculated |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 219-221°C (for the isomer 4-Bromo-6-chloro-1H-indazole) | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge for similar compounds |
| SMILES | Clc1ccc2c(c1Br)[nH]nc2 | [1] |
Synthesis of this compound: A Strategic Approach
A common and effective strategy for the synthesis of indazoles is the Jacobson indazole synthesis, which involves the cyclization of an appropriately substituted o-toluidine derivative. A retrosynthetic analysis suggests that 2-amino-4-bromo-5-chlorotoluene could be a suitable precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Bromination of 3-Chloro-4-methylaniline
-
Dissolve 3-chloro-4-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-bromo-5-chloro-4-methylaniline.
Step 2: Diazotization of 2-Bromo-5-chloro-4-methylaniline
-
Suspend 2-bromo-5-chloro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 3: Reductive Cyclization to this compound
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride, in concentrated hydrochloric acid.
-
Cool the reducing agent solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution.
-
A precipitate should form. Allow the reaction to stir for a few hours at room temperature.
-
Filter the precipitate, wash with a small amount of cold water, and then suspend it in water.
-
Neutralize the suspension with a base (e.g., ammonium hydroxide) to precipitate the free indazole.
-
Filter the product, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Note: This is a proposed synthesis. Researchers should conduct small-scale trials and optimize the reaction conditions for the best results.
Applications in Drug Discovery: A Versatile Scaffold for Targeted Therapies
The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules. The differential reactivity of the bromine and chlorine atoms allows for selective cross-coupling reactions, enabling the introduction of various functional groups at specific positions.
Kinase Inhibitors
The indazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. The 7-bromo and 6-chloro substituents can be utilized as handles for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce moieties that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound-based inhibitor.
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology. Its derivatives have been explored for a range of other therapeutic applications, including:
-
Neurodegenerative Diseases: As building blocks for compounds targeting enzymes implicated in neuroinflammation and protein aggregation.[4]
-
Infectious Diseases: As a starting material for the synthesis of novel antibacterial and antiviral agents.
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Inflammatory Disorders: For the development of anti-inflammatory drugs.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. If significant dust is generated, a respirator may be necessary.[6]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before handling this compound.
Conclusion
This compound represents a powerful tool in the arsenal of medicinal chemists. Its unique structural features and synthetic versatility provide a solid foundation for the design and synthesis of novel therapeutic agents across a spectrum of diseases. This guide has provided a comprehensive overview of its key characteristics, a plausible synthetic route, its diverse applications, and essential safety information. As research continues to uncover the full potential of this remarkable scaffold, it is poised to play an increasingly significant role in the future of drug discovery.
References
- 1. This compound [sobekbio.com]
- 2. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 3. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: The Strategic Importance of 7-Bromo-6-chloro-1H-indazole
An In-Depth Technical Guide to the Structure and Characterization of 7-Bromo-6-chloro-1H-indazole
In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Among the vast library of indazole derivatives, this compound (CAS No. 1427361-92-9) emerges as a particularly valuable and versatile building block. Its di-halogenated nature provides chemists with orthogonal synthetic handles, enabling sequential and site-specific functionalization through a variety of cross-coupling reactions.[3][4] This strategic positioning of bromine and chlorine atoms allows for the systematic and efficient construction of complex molecular architectures, making it an indispensable intermediate in the development of targeted therapeutics, particularly in oncology and neurodegenerative diseases.[3][5]
This guide offers an in-depth exploration of the structural and analytical characterization of this compound. We will delve into its molecular properties, the causality behind the selection of analytical techniques, and the interpretation of the resulting data. The protocols and insights presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the confident identification and quality assessment of this critical synthetic intermediate.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure and inherent properties. This compound is a bicyclic heteroaromatic compound, comprising a benzene ring fused to a pyrazole ring.
The indazole ring system exhibits annular tautomerism, existing as 1H- and 2H-tautomers. For most substituted indazoles, the 1H-indazole form is thermodynamically more stable and is therefore the predominant tautomer observed.[1][6][7] All characterization data discussed in this guide corresponds to the 1H-tautomer.
Logical Framework for Characterization
The following diagram outlines the logical workflow for the comprehensive characterization of this compound, ensuring unambiguous identification and purity assessment.
Caption: Workflow for the characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Source |
| CAS Number | 1427361-92-9 | [3] |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [8] |
| Appearance | White crystalline solid | [3] |
| Melting Point | ~168-171 °C | [3] |
| Solubility | Limited solubility in common organic solvents; soluble in hot DMSO | [3] |
| Storage | Store below 25°C in a sealed container under inert gas | [3] |
Spectroscopic Characterization: A Multi-Technique Approach
No single technique can fully characterize a molecule. A synergistic approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for building a self-validating dataset that confirms the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.
Expertise in Action: Why NMR is Foundational The precise substitution pattern on the indazole ring creates a unique electronic environment for each proton and carbon. NMR can detect these subtle differences, providing definitive proof of the isomeric structure. The chemical shifts and coupling constants act as a "fingerprint," allowing us to distinguish it from other isomers like 4-bromo-6-chloro-1H-indazole.[8]
¹H NMR Spectroscopy (Expected Spectrum in DMSO-d₆)
-
N-H Proton: A broad singlet is expected at a downfield chemical shift (typically >13 ppm), characteristic of an acidic indazole proton.[9]
-
Aromatic Protons: The benzene portion of the molecule contains two protons.
-
H-4: This proton is ortho to the bromine at position 7 and meta to the chlorine at position 6. It is expected to appear as a doublet.
-
H-5: This proton is ortho to the chlorine at position 6. It will also appear as a doublet, coupled to H-4. The electron-withdrawing effects of the halogens will shift these protons downfield compared to unsubstituted indazole.
-
¹³C NMR Spectroscopy (Expected Spectrum in DMSO-d₆)
-
Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
-
C-Br and C-Cl Bonds: The carbons directly attached to the bromine (C-7) and chlorine (C-6) will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.
-
The other five carbon signals will correspond to the remaining carbons of the bicyclic system, with their chemical shifts providing further confirmation of the substitution pattern.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as a crucial validation of the molecular formula.
Expertise in Action: The Isotopic Signature is Key The presence of both bromine and chlorine provides an unmistakable isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This combination results in a highly characteristic cluster of peaks for the molecular ion (M⁺), M⁺+2, and M⁺+4, whose relative intensities are predictable and provide definitive evidence for the presence of one bromine and one chlorine atom. This is a self-validating feature of the analysis.
Expected Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A complex cluster of peaks around m/z 230, 232, and 234, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will be from the species containing ⁷⁹Br and ³⁵Cl.
-
Fragmentation: Potential fragmentation patterns could involve the loss of Br, Cl, or HCN from the pyrazole ring, giving rise to characteristic daughter ions.
Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, direct insertion probe with electron ionization (EI) is a suitable method. Alternatively, electrospray ionization (ESI) can be used by first dissolving the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide highly accurate mass measurements.
-
Data Analysis:
-
Identify the molecular ion cluster.
-
Compare the observed isotopic pattern with the theoretically calculated pattern for C₇H₄BrClN₂.
-
For HRMS data, calculate the elemental composition from the exact mass of the molecular ion and compare it to the theoretical value.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expertise in Action: Confirming the N-H Bond While NMR confirms the proton's environment, IR spectroscopy directly probes the vibrational frequency of the N-H bond. Its presence and position in the spectrum provide complementary and confirmatory evidence for the 1H-indazole tautomer.
Expected IR Spectrum
-
N-H Stretch: A characteristic absorption band between 3100-3300 cm⁻¹, often appearing somewhat broad due to hydrogen bonding.[9]
-
Aromatic C-H Stretch: Absorption bands typically appear just above 3000 cm⁻¹.
-
C=C and C=N Stretches: A series of absorptions in the 1400-1620 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.[9]
-
C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively but contribute to the unique fingerprint of the molecule.
Protocol: IR Spectroscopy Analysis (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of this compound.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence for the molecular structure, single-crystal X-ray crystallography provides unambiguous, three-dimensional proof of the atomic connectivity, bond lengths, bond angles, and stereochemistry.[10][11]
Expertise in Action: Beyond Connectivity A crystal structure provides the ultimate validation of the proposed structure, confirming not only the correct isomer but also the predominant tautomer in the solid state.[8] Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the pyrazole nitrogen of a neighboring molecule.[8] These interactions govern the crystal packing and can influence the material's physical properties, such as melting point and solubility. While a specific crystal structure for this compound is not publicly available as of this writing, the methodology to obtain it is standard.
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of suitable quality. This is often the most challenging step and typically involves slow evaporation of a solvent from a saturated solution, or vapor diffusion techniques. A variety of solvents should be screened.
-
Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[12][13]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding an initial electron density map. This map is then refined to determine the precise positions of all atoms.
-
Data Interpretation: The final refined structure provides a detailed 3D model of the molecule, confirming the atomic connectivity and providing precise bond lengths and angles. Intermolecular interactions are analyzed to understand the crystal packing.
Applications in Drug Discovery and Chemical Biology
The utility of this compound lies in its capacity for controlled, sequential modification. The differential reactivity of the C-Br and C-Cl bonds under various palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) allows for the selective introduction of different substituents at the 7- and 6-positions.[4] This makes it an ideal scaffold for building libraries of compounds in fragment-based lead discovery and for the synthesis of complex, multi-target-directed ligands.[3] Its derivatives are frequently explored as kinase inhibitors in oncology and as modulators of other key biological targets.[3]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. nbinno.com [nbinno.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
An In-Depth Technical Guide to the Solubility of 7-Bromo-6-chloro-1H-indazole
This guide provides a comprehensive technical overview of the solubility characteristics of 7-bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, this document focuses on its predicted physicochemical properties based on structural analogs and provides detailed, field-proven experimental protocols for researchers to determine its solubility profile accurately.
Introduction: The Significance of Substituted Indazoles
Indazoles are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] Consequently, indazole derivatives have been successfully developed into therapeutics for various diseases, including cancer, inflammation, and neurological disorders.[1][2][3][4] The specific biological activity of an indazole derivative is heavily influenced by the nature and position of its substituents.[1][4]
This compound, with its distinct di-halogenation pattern on the benzene ring, represents a valuable building block for the synthesis of novel therapeutic agents. The bromine and chlorine atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening programs.
A critical physicochemical parameter that dictates the utility of a compound in both synthetic and biological contexts is its solubility. Poor solubility can hinder reaction kinetics, complicate purification, and lead to poor bioavailability in drug candidates.[5][6] Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for its effective application.
Physicochemical Properties and Predicted Solubility Profile
| Property | Predicted Value/Characteristic | Rationale & Comparative Analysis |
| Molecular Formula | C₇H₄BrClN₂ | Based on chemical structure. |
| Molecular Weight | 231.48 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately polar | The indazole core contains two nitrogen atoms capable of hydrogen bonding, contributing to its polarity. The presence of two halogen atoms also introduces polar C-X bonds. |
| Aqueous Solubility | Low | The aromatic rings and halogen atoms are hydrophobic, which is expected to limit solubility in water. Similar di-halogenated indazoles exhibit low aqueous solubility. |
| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like methanol and ethanol, which can engage in hydrogen bonding.[7] A related compound, 6-bromo-1H-indazole, is noted to be soluble in such organic solvents.[8] |
| LogP (Octanol-Water Partition Coefficient) | High (Predicted > 3) | The presence of two halogens and a bicyclic aromatic system suggests a lipophilic character. For comparison, the calculated XLogP3 for the isomer 7-bromo-5-chloro-1H-indazole is 3.3.[9] A high LogP value indicates a preference for non-polar environments and predicts low aqueous solubility. |
Experimental Determination of Solubility: A Methodological Deep Dive
The absence of published data necessitates a robust experimental approach to determine the solubility of this compound. The following sections provide detailed protocols for both thermodynamic and kinetic solubility, which serve different but complementary purposes in research and development.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for this determination due to its accuracy and reliability.[6][10]
-
Excess Solid: Adding an excess of the compound ensures that the solution reaches saturation and that an equilibrium is established between the dissolved and solid states.
-
Equilibration Time (24-72 hours): Many complex organic molecules require a significant amount of time to reach true thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.
-
Filtration: It is critical to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility. A 0.22 µm filter is typically used for this purpose.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile).
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the vials for 24 to 72 hours to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) without disturbing the solid material at the bottom.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid microparticles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a measure of how readily a compound precipitates out of solution and is often used in early drug discovery for high-throughput screening.[5][10][11]
-
DMSO Stock Solution: Many drug-like molecules have poor aqueous solubility but are readily soluble in DMSO. This allows for the preparation of a concentrated stock solution.
-
Controlled DMSO Concentration: The final concentration of DMSO in the aqueous buffer is typically kept low (e.g., 1-5%) because higher concentrations can significantly increase the apparent solubility of the compound.
-
Incubation Time: A defined incubation period allows for the observation of precipitation over time.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Dilution: In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to reach a desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period, typically between 2 and 24 hours.
-
Precipitation Assessment: After incubation, visually inspect the wells for any signs of precipitation.
-
Quantification: Determine the concentration of the compound remaining in solution. This can be done by various methods, such as nephelometry (which measures light scattering from precipitated particles) or by analyzing the supernatant after centrifugation/filtration using HPLC-UV or LC-MS/MS.[10]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the thermodynamic solubility determination using the shake-flask method.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pharmatutor.org [pharmatutor.org]
A Technical Guide to the Therapeutic Applications of Indazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic heteroaromatic system composed of fused benzene and pyrazole rings, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework allow it to serve as a versatile template for designing potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the therapeutic landscape of indazole derivatives, moving beyond a mere catalog of applications to deliver a field-proven perspective on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their development. We will dissect cornerstone examples in oncology, such as the kinase inhibitor Axitinib and the PARP inhibitor Niraparib, and explore emerging applications in inflammation and neurodegeneration. This document is structured to serve as a practical resource, offering detailed protocols, quantitative data, and logical frameworks to empower researchers in the rational design and evaluation of novel indazole-based therapeutics.
Chapter 1: The Indazole Core in Oncology: Precision Targeting of Kinase Signaling
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases a prime target for therapeutic intervention. The indazole nucleus has proven to be an exceptional scaffold for developing potent kinase inhibitors, primarily by acting as a hinge-binding motif that mimics the natural adenine base of ATP.
Mechanism of Action: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Indazole derivatives have been successfully designed to compete with ATP for the binding site in the catalytic domain of VEGFR kinases, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
A prime example of this strategy is Axitinib (Inlyta®) , an indazole-based inhibitor approved for the treatment of advanced renal cell carcinoma. Its core structure forms critical hydrogen bonds with the hinge region of the VEGFR kinase domain, while substituents on the indazole ring are optimized to occupy adjacent hydrophobic pockets, conferring both high potency and selectivity against VEGFRs 1, 2, and 3.
Case Study: Axitinib - A Deep Dive
Axitinib potently inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-KIT), all of which are implicated in tumor angiogenesis and growth.
Structure-Activity Relationship (SAR) Insights: The development of Axitinib provides a masterclass in medicinal chemistry. The N-methylindazole core was selected for its optimal interaction with the hinge region of the kinase. The vinyl substituent was found to be non-critical, but the arylsulfonamide side chain proved essential for potency and selectivity, with the specific substitution pattern fine-tuned to maximize interactions within the active site.
Quantitative Data: Kinase Inhibition Profile of Axitinib
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR-1 | 0.1 | |
| VEGFR-2 | 0.2 | |
| VEGFR-3 | 0.1-0.3 | |
| PDGFRβ | 1.6 | |
| c-KIT | 1.7 |
Signaling Pathway Diagram: VEGFR Inhibition by Axitinib The following diagram illustrates the mechanism by which Axitinib blocks the pro-angiogenic signaling cascade.
Caption: Axitinib competitively inhibits ATP binding to the VEGFR kinase domain.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a robust method for determining the inhibitory constant (Ki) of a compound against a specific kinase.
Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, serving as the FRET donor.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the target kinase (e.g., VEGFR-2) and Eu-anti-tag antibody in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10X stock of the Alexa Fluor™ 647-tracer.
-
Serially dilute the test indazole compound (e.g., Axitinib) in DMSO, then dilute into the kinase buffer to create 2X final concentrations.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 2X test compound dilution or vehicle control (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of the 10X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 10X Tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Measure emission at 665 nm (tracer) and 615 nm (Europium).
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the Emission Ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd), where Kd is the dissociation constant of the tracer.
-
Chapter 2: Exploiting DNA Repair Pathways with Indazole Inhibitors
A more recent and highly successful application of the indazole scaffold is in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1, are critical for sensing single-strand DNA breaks (SSBs) and recruiting the necessary repair machinery. When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a defective HRR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death. This concept, where a deficiency in either of two genes is tolerable but a simultaneous deficiency is lethal, is known as synthetic lethality .
Niraparib (Zejula®) is a potent indazole-based PARP inhibitor. Its indazole core interacts with key residues in the nicotinamide-binding pocket of the PARP active site, effectively blocking its catalytic activity and "trapping" the PARP enzyme on the DNA, which further enhances its cytotoxic effect.
Case Study: Niraparib - A Deep Dive
Niraparib is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA mutations or other HRR deficiencies.
Quantitative Data: Inhibitory Profile of Niraparib
| Target Enzyme | IC₅₀ (nM) | Reference |
| PARP-1 | 3.8 | |
| PARP-2 | 2.1 |
Experimental Workflow: Assessing DNA Damage via γH2AX Staining
This workflow details a standard immunofluorescence method to visualize DSBs, a key downstream consequence of PARP inhibition in HRR-deficient cells.
Caption: Workflow for quantifying DNA double-strand breaks using γH2AX foci formation.
Chapter 3: Emerging Therapeutic Frontiers for Indazole Derivatives
While oncology remains the most prominent field, the versatility of the indazole scaffold has led to its exploration in numerous other therapeutic areas.
-
Anti-inflammatory Agents: Certain indazole derivatives have been shown to inhibit key inflammatory mediators. For instance, Benzydamine , an early indazole drug, exhibits anti-inflammatory and analgesic properties, thought to be mediated through the inhibition of prostaglandin synthesis. More recent research has focused on developing selective inhibitors of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and p38 MAP kinase.
-
Neurodegenerative Diseases: The indazole core is being investigated for its ability to target kinases implicated in neurodegeneration, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), which are involved in the hyperphosphorylation of tau protein in Alzheimer's disease.
-
Antimicrobial and Antiviral Agents: Various indazole derivatives have demonstrated activity against a range of pathogens, although this area is less developed compared to oncology.
The Strategic Deployment of 7-Bromo-6-chloro-1H-indazole in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Strategic Importance of Halogenation
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-HIV, and notably, antitumor properties.[1][2] Several successful kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology drug discovery.[3]
The strategic functionalization of the indazole ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenation, in particular, is a powerful tool in this regard. The introduction of halogen atoms, such as bromine and chlorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with its biological target. This guide focuses on a specific, yet highly valuable building block: 7-Bromo-6-chloro-1H-indazole (CAS No. 1427361-92-9).[4][5] This di-halogenated indazole offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures through sequential and regioselective functionalization.
This technical guide will provide an in-depth analysis of the synthesis, properties, and strategic applications of this compound as a building block in medicinal chemistry, with a focus on the underlying principles that govern its reactivity and utility.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1427361-92-9 | [4][5] |
| Molecular Formula | C₇H₄BrClN₂ | [5][6] |
| Molecular Weight | 231.48 g/mol | [7][8] |
| Appearance | White crystalline solid (predicted) | [6] |
| Purity | Typically ≥97% | [4] |
| SMILES | Clc1ccc2c(c1Br)[nH]nc2 | [4] |
The presence of both a bromine and a chlorine atom on the benzene portion of the indazole core is the most significant structural feature of this molecule. These two halogens exhibit differential reactivity, which can be exploited for selective chemical transformations. The bromine atom at the 7-position and the chlorine atom at the 6-position create a unique electronic and steric environment that influences the reactivity of the entire indazole system, including the N-H of the pyrazole ring.
Synthesis of this compound: A Discussion on Regioselectivity
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the public literature, a plausible synthetic strategy can be inferred from established methods for the synthesis of related halogenated indazoles. The primary challenge in the synthesis of such molecules is achieving the desired regioselectivity of halogenation.
Direct halogenation of a pre-formed 6-chloro-1H-indazole would likely be unselective. For instance, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) to produce the 7-bromo isomer were reported to be unsuccessful, yielding an undesired regioisomer as the major product.[1][2] This highlights that the inherent reactivity of the indazole ring can often override the directing effects of existing substituents.
A more plausible and controllable approach involves the synthesis of a suitably substituted aniline precursor, followed by cyclization to form the indazole ring. This strategy offers better control over the final substitution pattern.
Proposed Synthetic Pathway:
A logical retrosynthetic analysis suggests a pathway starting from a commercially available, appropriately substituted aniline.
References
- 1. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One moment, please... [sobekbio.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent chemical versatility and the capacity for diverse substitution patterns have propelled the development of a multitude of derivatives endowed with significant and varied biological activities.[1][2] From potent anti-cancer agents to anti-inflammatory and antimicrobial compounds, the indazole scaffold has proven to be a fertile ground for the discovery of novel therapeutics.[1][3] This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1H-indazoles, with a deep dive into the core synthetic methodologies that have enabled their widespread application in drug discovery and development. We will traverse from the seminal classical syntheses to the cutting-edge, highly regioselective modern techniques, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for new chemical entities.
A Historical Perspective: The Genesis of the Indazole Ring
The journey of the indazole scaffold began in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. The first synthesis of an indazole derivative was reported by the eminent German chemist Emil Fischer in 1883.[4] His work involved the heating of ortho-hydrazine benzoic acid to yield indazolone.[4] This early work, while not a direct synthesis of the parent 1H-indazole, laid the crucial groundwork for understanding the fundamental reactivity and cyclization pathways to this important heterocyclic system. It is important to distinguish this from the more widely known Fischer indole synthesis, also discovered by Emil Fischer in 1883, which produces indoles from arylhydrazines and carbonyl compounds under acidic conditions.[5][6][7][8][9] While both are monumental discoveries in heterocyclic chemistry, they lead to distinct five-membered nitrogen-containing heterocyclic rings fused to a benzene ring.
Over the subsequent decades, various classical methods for the synthesis of indazoles were developed, often characterized by harsh reaction conditions and limited substrate scope. These early methods, while historically significant, have largely been superseded by more efficient and versatile modern techniques.
Classical Synthetic Methodologies
While modern methods offer greater efficiency and scope, an understanding of classical indazole syntheses provides a valuable context for the evolution of synthetic strategy. These early methods often relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives.
One of the foundational approaches involves the diazotization of o-toluidine derivatives followed by cyclization.[4] For instance, reacting o-toluidine with sodium nitrite can lead to an N-nitroso intermediate, which upon refluxing in a suitable solvent like benzene, cyclizes to form 1H-indazole.[4] Another classical route involves the reaction of anthranilic acid with sodium nitrite to form a diazonium salt, which can then be reduced and cyclized to yield 1H-indazole.[4]
These methods, while historically important, often suffer from drawbacks such as the use of harsh reagents, low yields, and a lack of regiocontrol when dealing with substituted precursors.
Modern Synthetic Methodologies: Precision and Versatility
The advent of modern synthetic organic chemistry has revolutionized the construction of the 1H-indazole core, offering a plethora of mild, efficient, and highly regioselective methods. These contemporary approaches can be broadly categorized into metal-catalyzed and metal-free strategies.
The Davis-Beirut Reaction
A significant advancement in the synthesis of 2H-indazoles, which can be precursors to 1H-indazoles, is the Davis-Beirut reaction.[10][11][12][13] This robust, redox-neutral method involves the N,N-bond forming heterocyclization of o-nitrobenzyl amines or related substrates under either basic or acidic conditions.[10][11][12] The reaction is named after the respective universities of its key developers, Mark Kurth (University of California, Davis) and Makhluf Haddadin (American University of Beirut).[12] A key intermediate in this reaction is a highly reactive nitroso imine or nitroso benzaldehyde species.[10]
Mechanism of the Davis-Beirut Reaction (Base-Catalyzed)
The base-catalyzed Davis-Beirut reaction is proposed to proceed through the formation of a carbanion intermediate.[12]
Caption: Proposed mechanism of the base-catalyzed Davis-Beirut reaction.
Experimental Protocol: Synthesis of a 2H-Indazole Derivative via the Davis-Beirut Reaction [11]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted o-nitrobenzylamine (1.0 eq) in a suitable alcohol solvent (e.g., n-propanol).
-
Base Addition: Add a solution of potassium hydroxide (KOH) in water to the reaction mixture. The addition of a specific amount of water has been shown to dramatically increase the yield in some cases.[10]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the regioselective synthesis of substituted 1H-indazoles. These methods often involve C-H activation, C-N bond formation, and N-N bond formation, providing access to a wide range of functionalized indazoles.
Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling
A notable example is the Rh(III)/Cu(II)-co-catalyzed synthesis of 1H-indazoles from arylimidates and organoazides.[4] This method is environmentally friendly, scalable, and utilizes readily available starting materials.[4]
Copper-Catalyzed Intramolecular N-Arylation
Copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones provides a convenient route to N-substituted 1H-indazoles.[14] While ortho-bromo derivatives often give better yields, the use of more readily available and less expensive ortho-chloroarylhydrazones is also feasible.[14] Another copper-catalyzed approach involves the N-N bond formation from o-aminoaryl N-H ketimines using oxygen as the terminal oxidant.[15]
Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles from o-Aminobenzonitriles [15]
-
Ketimine Formation: React the o-aminobenzonitrile (1.0 eq) with an organometallic reagent (e.g., a Grignard reagent or organolithium reagent) in an appropriate solvent like THF to form the corresponding o-aminoaryl N-H ketimine in situ.
-
Catalyst Addition: To the solution of the ketimine, add copper(II) acetate (Cu(OAc)₂, 5-10 mol %).
-
Reaction Conditions: Stir the reaction mixture in a solvent such as DMSO under an oxygen atmosphere at 85 °C for several hours.
-
Work-up and Purification: After the reaction is complete, quench with an aqueous solution of ammonium chloride and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for the copper-catalyzed synthesis of 1H-indazoles.
Metal-Free Synthetic Approaches
In line with the principles of green chemistry, several metal-free methods for the synthesis of 1H-indazoles have been developed. These reactions often utilize readily available and environmentally benign reagents.
One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds.[4] This transformation proceeds under transition-metal-free conditions and offers a practical and green alternative to metal-catalyzed approaches.[4] Another metal-free synthesis of substituted 1H-indazoles proceeds from readily available aminobenzoximes under mild conditions using methanesulfonyl chloride and triethylamine.[4][16]
[3+2] Annulation of Arynes and Hydrazones
The construction of the 1H-indazole skeleton can also be achieved through a [3+2] annulation approach involving arynes and hydrazones.[17][18] This method allows for the synthesis of a variety of 3-substituted and 1,3-disubstituted indazoles under mild reaction conditions.[17][18]
Summary of Synthetic Methodologies
| Method | Key Features | Advantages | Limitations |
| Classical Methods | Diazotization and cyclization of substituted anilines. | Historically significant. | Harsh conditions, low yields, limited scope. |
| Davis-Beirut Reaction | Redox-neutral N-N bond forming heterocyclization. | Inexpensive starting materials, metal-free.[12] | Primarily for 2H-indazoles, can require optimization. |
| Metal-Catalyzed Reactions | C-H activation, C-N/N-N coupling. | High efficiency, regioselectivity, broad substrate scope.[4][19] | Use of potentially toxic and expensive metals. |
| Metal-Free Reactions | Use of non-metallic reagents and catalysts. | Environmentally friendly, avoids metal contamination.[4][20] | May have a more limited substrate scope compared to some metal-catalyzed methods. |
| [3+2] Annulation | Reaction of arynes with hydrazones. | Mild conditions, access to diverse substitution patterns.[17][18] | Generation of arynes can require specific precursors. |
Substituted 1H-Indazoles in Drug Discovery: A Focus on Kinase Inhibition
The 1H-indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][19] A particularly successful application of the indazole core has been in the development of protein kinase inhibitors.[21][22][23]
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[21] The indazole ring system serves as an excellent scaffold for designing molecules that can bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.
Niraparib: A Case Study
A prime example of a successful indazole-based kinase inhibitor is Niraparib (MK-4827), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[24][25][26] Niraparib is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer.[2][24][27] The discovery of Niraparib involved the design and synthesis of a series of 2-phenyl-2H-indazole-7-carboxamides that were optimized for enzyme and cellular activity.[26]
The synthesis of Niraparib has been the subject of significant process development to enable large-scale production.[26] Modern synthetic routes often employ a late-stage, regioselective copper-catalyzed N-arylation of an indazole derivative as a key step.[26]
Conclusion
The journey of substituted 1H-indazoles from their initial discovery to their current status as a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation. The evolution from classical, often harsh, synthetic methods to the elegant and efficient metal-catalyzed and metal-free strategies of today has unlocked the full potential of this remarkable scaffold. For researchers, scientists, and drug development professionals, a deep understanding of these synthetic methodologies is paramount for the design and creation of the next generation of indazole-based therapeutics. The continued exploration of novel synthetic routes and the application of the indazole core to new biological targets promise a bright future for this enduring and versatile heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. Fischer Indole Synthesis | TCI AMERICA [tcichemicals.com]
- 8. scispace.com [scispace.com]
- 9. Fischer Indole Synthesis [drugfuture.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 13. escholarship.org [escholarship.org]
- 14. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. newdrugapprovals.org [newdrugapprovals.org]
- 27. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 7-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The heterobicyclic scaffold of indazole and its halogenated derivatives represents a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 7-Bromo-6-chloro-1H-indazole is a key building block, valued for its specific substitution pattern that allows for targeted synthetic modifications. However, the very reactivity that makes this compound synthetically useful also necessitates a rigorous and informed approach to its safety, handling, and storage. This guide provides an in-depth, experience-driven framework for laboratory professionals to manage this reagent effectively and safely.
Hazard Identification and Risk Assessment: Understanding the Reactivity Profile
Based on data from structurally analogous compounds, this compound is classified as a hazardous substance. The primary risks are associated with its irritant properties and potential toxicity upon exposure. A thorough risk assessment is the foundational step before any laboratory work commences.
GHS Hazard Classification Summary (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][5] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects (based on related compounds).[6] |
The causality behind these classifications lies in the chemical nature of halogenated aromatic heterocycles. The bromine and chlorine atoms are electron-withdrawing, influencing the molecule's reactivity and its interaction with biological macromolecules. Skin and eye irritation are common for such compounds, arising from their ability to disrupt cell membranes and proteins. The potential for respiratory irritation stems from the compound's physical form as a fine solid, which can be easily aerosolized and inhaled.[2][7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative procedures, and appropriate PPE. The goal is to create a self-validating system where each layer of protection reinforces the others.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation, which is a primary exposure route.[9] For weighing operations, a ventilated balance enclosure or a dedicated weighing station within the fume hood should be used to minimize the generation and dispersal of dust.[2]
Personal Protective Equipment (PPE): The Researcher's Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes and airborne particles.[9] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as transfers or reaction quenching.
-
Skin Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice, but it is crucial to check the manufacturer's glove compatibility data for halogenated aromatic compounds. Gloves must be inspected before use and changed immediately if contaminated.[9] A flame-resistant lab coat should be worn and kept fully fastened.[9]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is necessary.[2]
The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Safe Handling and Experimental Protocols
Adherence to standard operating procedures (SOPs) is paramount for safe handling.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound in a tared, sealed container within a ventilated enclosure or fume hood. Avoid creating dust by handling the material gently.[2]
-
Transfer: Use a spatula or powder funnel for transfers. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Reaction Setup: All reactions should be conducted in a fume hood. Ensure reaction vessels are properly clamped and that any potential exotherms are anticipated and controlled.
-
Post-Handling: After handling, decontaminate the spatula and any other equipment. Wipe down the work surface in the fume hood.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2]
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][10] An eyewash station must be readily accessible.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4][10] Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Spill Response Protocol
The response to a spill depends on its scale. For minor spills (a few grams) within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Ensure the fume hood sash is lowered.
-
Cleanup: Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid generating dust.[2] Carefully sweep the material into a labeled, sealable container for hazardous waste.[1][2][10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials as halogenated organic waste.[8]
For major spills, evacuate the laboratory, restrict access, and contact the institution's environmental health and safety (EHS) department.
Storage and Waste Management: Ensuring Long-Term Stability and Compliance
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
Storage Conditions:
-
Container: Keep the compound in its original, tightly sealed container.[7][10]
-
Location: Store in a cool, dry, and well-ventilated area.[10] A dedicated cabinet for toxic or reactive chemicals is recommended.[12] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[5][13]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10][14] Do not store with flammable materials.[15] Halogenated compounds should be segregated from non-halogenated chemicals to prevent accidental mixing and to streamline waste disposal.[8][14]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[15]
Waste Disposal:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4] It should be collected in a designated, properly labeled container for halogenated organic waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. aaronchem.com [aaronchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]
- 6. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine | C9H6BrClF3N3 | CID 134262960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. towson.edu [towson.edu]
- 13. 885521-96-0|3-Bromo-7-chloro-1H-indazole|BLD Pharm [bldpharm.com]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
Spectroscopic Data of 7-Bromo-6-chloro-1H-indazole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 7-Bromo-6-chloro-1H-indazole (CAS No. 1427361-92-9), a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Due to the limited availability of public experimental spectra for this specific isomer, this guide synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related indazole derivatives. The methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering researchers a robust framework for the characterization of this and similar molecules.
Introduction: The Significance of this compound
Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of halogens, such as in this compound, offers unique opportunities for synthetic diversification through cross-coupling reactions, making it a valuable building block in the synthesis of complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such intermediates, ensuring the integrity of subsequent synthetic steps and the final drug candidates.
This guide addresses the critical need for a detailed spectroscopic profile of this compound. By providing predicted data and in-depth interpretation, we aim to equip researchers with the necessary tools to confidently identify and utilize this compound in their research endeavors.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with its distinct substitution on the benzene ring, gives rise to a unique spectroscopic fingerprint. The following sections will delve into the predicted data for ¹H NMR, ¹³C NMR, IR, and MS, providing a foundational understanding of its expected spectral characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following subsections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| N-H | 13.0 - 14.0 | br s | - |
| H-3 | ~8.2 | s | - |
| H-4 | ~7.8 | d | ~8.0 |
| H-5 | ~7.4 | d | ~8.0 |
Interpretation and Rationale:
-
The N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 13.0-14.0 ppm) due to its acidic nature and potential for hydrogen bonding.
-
The H-3 proton is predicted to be a singlet around δ 8.2 ppm. Its chemical shift is influenced by the adjacent nitrogen atoms of the pyrazole ring.
-
The H-4 and H-5 protons on the benzene ring will form an AX spin system, appearing as two doublets. The electron-withdrawing effects of the adjacent bromine and chlorine atoms will deshield these protons, leading to their downfield chemical shifts. The coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling in an aromatic system.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-3a | ~120 |
| C-4 | ~125 |
| C-5 | ~128 |
| C-6 | ~130 |
| C-7 | ~115 |
| C-7a | ~140 |
Interpretation and Rationale:
-
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position within the heterocyclic ring system.
-
C-7 and C-6 , directly bonded to the electronegative bromine and chlorine atoms, respectively, are expected to have their chemical shifts significantly influenced. The carbon bearing the bromine (C-7) is anticipated to be at a higher field (more shielded) compared to the carbon with chlorine (C-6) due to the "heavy atom effect" of bromine.
-
C-7a and C-3a are the bridgehead carbons, and their chemical shifts are characteristic of the indazole ring system.
-
The remaining aromatic carbons (C-4 and C-5 ) will have chemical shifts in the typical aromatic region, influenced by the overall electronic environment of the substituted benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3100 | N-H stretch |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | C=C and C=N stretching |
| 1500 - 1400 | Aromatic ring stretching |
| 800 - 700 | C-Cl stretch |
| 700 - 600 | C-Br stretch |
Interpretation and Rationale:
-
A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration , indicative of the indazole ring.
-
Absorptions in the 3100-3000 cm⁻¹ range are due to the C-H stretching vibrations of the aromatic ring.
-
The C=C and C=N stretching vibrations within the aromatic and heterocyclic rings are expected to appear in the 1620-1400 cm⁻¹ region.
-
The presence of the carbon-halogen bonds will give rise to characteristic absorptions in the fingerprint region, with the C-Cl stretch typically appearing at a higher wavenumber than the C-Br stretch .
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and observe the characteristic isotopic pattern.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M]⁺ | 230/232/234 |
| [M+H]⁺ | 231/233/235 |
Interpretation and Rationale:
-
The molecular weight of this compound is approximately 231.48 g/mol .
-
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
This will result in a characteristic cluster of peaks for the molecular ion. The most abundant peak will be for the species containing ⁷⁹Br and ³⁵Cl. The relative intensities of the M, M+2, and M+4 peaks will be a definitive indicator of the presence of one bromine and one chlorine atom.
References
Methodological & Application
Application Note & Protocols: Regioselective Synthesis of 7-Bromo-6-chloro-1H-indazole from Aniline Precursors
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. This document provides a comprehensive, in-depth guide for the synthesis of 7-bromo-6-chloro-1H-indazole, a key building block for advanced drug development. The described methodology is based on a multi-step sequence commencing from a commercially available substituted aniline. The protocol emphasizes regiochemical control through the strategic use of a protecting group, followed by a classical diazotization and intramolecular cyclization cascade. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the transformation.
Introduction and Synthetic Strategy
Substituted indazoles are of significant interest due to their prevalence in pharmacologically active molecules. The precise placement of substituents on the indazole ring is critical for modulating biological activity. The synthesis of this compound presents a challenge in regioselectivity. A robust and logical approach involves the construction of a specifically substituted aniline precursor, which can then be induced to form the desired bicyclic indazole core.
Our synthetic strategy is a three-stage process designed for maximal control and yield:
-
Amine Protection: The synthesis begins with the protection of the highly activating amino group of the starting material, 5-chloro-2-methylaniline, as an acetanilide. This step is crucial for moderating the reactivity of the aromatic ring and ensuring the desired regiochemical outcome in the subsequent halogenation step.[1]
-
Regioselective Bromination: The protected aniline undergoes electrophilic aromatic substitution. The acetylamino group directs the incoming bromine atom specifically to the vacant ortho position, yielding the key precursor with the required 1,2,4,5-substitution pattern.
-
Deprotection, Diazotization, and Cyclization: The precursor is deprotected to reveal the primary amine. This amine is then converted to a diazonium salt under cold, acidic conditions.[2] The unstable diazonium intermediate is not isolated but is gently warmed to initiate a spontaneous intramolecular electrophilic cyclization involving the adjacent methyl group, thereby constructing the final this compound product.[3]
This entire workflow is depicted below.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Precursor (6-Bromo-5-chloro-2-methylaniline)
This section details the preparation of the crucial aniline intermediate through a two-step protection-bromination sequence.
Step 1: Protection of 5-chloro-2-methylaniline
Principle & Rationale: The amino group of an aniline is a powerful activating group for electrophilic aromatic substitution, which can lead to multiple substitutions and oxidative side reactions. By converting the amine to an amide (acetanilide) using acetic anhydride, its activating effect is attenuated.[1] This moderation prevents over-bromination and ensures a clean, regioselective reaction in the subsequent step. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 5-chloro-2-methylaniline | 141.59 | 10.0 g | 70.6 | Starting Material |
| Acetic Anhydride | 102.09 | 8.0 mL (8.65 g) | 84.7 | Acetylating Agent |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Water | 18.02 | 500 mL | - | Quenching/Precipitation |
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the aniline is fully dissolved.
-
Slowly add acetic anhydride (8.0 mL, 84.7 mmol) to the solution. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approx. 118 °C) for 1 hour.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should have a lower Rf than the starting aniline.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
A white precipitate of N-(5-chloro-2-methylphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is typically of high purity and can be used in the next step without further purification.
-
Expected Outcome: A white to off-white solid with an expected yield of 90-95%.
Step 2: Regioselective Bromination
Principle & Rationale: With the amine protected, the acetylamino group becomes the primary director for electrophilic substitution. As an ortho, para-director, it guides the incoming electrophile (Br+). The para position is blocked by the existing chlorine atom. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Therefore, bromination occurs predictably at the unhindered ortho position (C6), leading to the desired N-(6-bromo-5-chloro-2-methylphenyl)acetamide.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| N-(5-chloro-2-methylphenyl)acetamide | 183.63 | 11.5 g | 62.6 | Substrate |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 3.4 mL (10.5 g) | 65.7 | Brominating Agent |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | Quenching Agent |
-
CAUTION: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including heavy-duty gloves and safety goggles.
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve N-(5-chloro-2-methylphenyl)acetamide (11.5 g, 62.6 mmol) in glacial acetic acid (100 mL).
-
Cool the solution to 10-15 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (3.4 mL, 65.7 mmol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the cooled acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into 600 mL of cold water.
-
To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the orange/red color disappears.
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the crude product from ethanol/water to afford pure N-(6-bromo-5-chloro-2-methylphenyl)acetamide.
-
Dry the purified product under vacuum.
-
Expected Outcome: A crystalline white solid with an expected yield of 80-88%.
Part 2: Synthesis of this compound
This final stage involves deprotection of the amine followed by the key diazotization and cyclization steps.
Step 3: Amide Hydrolysis (Deprotection)
Principle & Rationale: To perform the diazotization, the free primary amine must be regenerated. This is achieved by acid-catalyzed hydrolysis of the acetamide protecting group. Refluxing in aqueous hydrochloric acid efficiently cleaves the amide bond, yielding the hydrochloride salt of the desired aniline precursor, 6-bromo-5-chloro-2-methylaniline.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| N-(6-bromo-5-chloro-2-methylphenyl)acetamide | 263.53 | 13.2 g | 50.0 | Substrate |
| Concentrated HCl (~37%) | 36.46 | 50 mL | ~600 | Acid Catalyst |
| Ethanol | 46.07 | 50 mL | - | Co-solvent |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | Neutralizing Base |
-
Combine N-(6-bromo-5-chloro-2-methylphenyl)acetamide (13.2 g, 50.0 mmol), ethanol (50 mL), and concentrated hydrochloric acid (50 mL) in a 250 mL round-bottom flask.
-
Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours, until TLC analysis indicates complete consumption of the starting amide.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully neutralize the acid by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is ~8-9. Perform this in the ice bath as the neutralization is highly exothermic.
-
The free aniline, 6-bromo-5-chloro-2-methylaniline, will precipitate as a solid.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude aniline, which can be used directly in the next step.
-
Expected Outcome: A light brown or tan solid with an expected yield of 90-97%.
Step 4: Diazotization and Intramolecular Cyclization
Principle & Rationale: This is the key ring-forming step. The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive arenediazonium salt.[4] Due to their instability and explosive nature when dry, these salts are never isolated. Upon gentle warming, the diazonium group undergoes an intramolecular electrophilic attack on the nearby methyl group. A subsequent proton loss leads to the formation of the stable, aromatic indazole ring system.
Mechanism of Indazole Formation
Caption: Key mechanistic stages: diazotization followed by cyclization.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 6-bromo-5-chloro-2-methylaniline | 221.48 | 10.0 g | 45.1 | Substrate |
| Glacial Acetic Acid | 60.05 | 80 mL | - | Solvent |
| Concentrated H₂SO₄ | 98.08 | 10 mL | ~180 | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.43 g | 49.7 | Diazotizing Agent |
| Water | 18.02 | 15 mL | - | Solvent for NaNO₂ |
-
SAFETY WARNING: Diazonium salts can be explosive. Maintain low temperatures throughout the diazotization process and never allow the reaction mixture to dry out until the diazonium salt has been fully converted.
-
In a 500 mL three-neck flask, dissolve 6-bromo-5-chloro-2-methylaniline (10.0 g, 45.1 mmol) in glacial acetic acid (80 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid (10 mL) dropwise, keeping the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite (3.43 g, 49.7 mmol) in cold water (15 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C. A dark, thick mixture may form.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Then, heat the mixture gently to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed as the cyclization proceeds.
-
Once gas evolution ceases, cool the reaction to room temperature and pour it onto 500 g of crushed ice.
-
Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until pH 8 is reached.
-
The crude product will precipitate. Filter the solid, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., toluene or ethanol/water) or by column chromatography on silica gel to yield the final product.
-
Expected Outcome: A pale yellow or beige solid with an expected yield of 65-75%.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care using appropriate gloves (e.g., butyl rubber or laminate) and face shield. Have a bromine quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Acids/Bases: Concentrated acids (H₂SO₄, HCl, Acetic Acid) and bases (NaOH) are highly corrosive. Handle with care to avoid skin and eye contact. Neutralizations are exothermic and should be performed with cooling.
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep the reaction mixture cold during formation and do not attempt to isolate the diazonium salt intermediate.
References
Application Notes and Protocols for the Regioselective Synthesis of Polysubstituted 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the regioselective synthesis of polysubstituted 1H-indazoles, a critical heterocyclic scaffold in medicinal chemistry. The following sections offer a comprehensive overview of modern synthetic strategies, complete with detailed experimental protocols, mechanistic insights, and data presentation to aid in the efficient and controlled synthesis of these valuable compounds.
Introduction: The Significance of the 1H-Indazole Scaffold
The 1H-indazole core is a privileged structure in drug discovery, present in numerous pharmacologically active compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The precise control of substituent placement on the indazole ring is paramount for modulating a compound's therapeutic efficacy and pharmacokinetic profile. This guide focuses on robust and regioselective methods for the synthesis of polysubstituted 1H-indazoles, providing researchers with the tools to access this important heterocyclic system with a high degree of control.
Method 1: Transition-Metal-Catalyzed Intramolecular C-H Amination
Transition-metal-catalyzed C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles.[3][4] This approach allows for the direct formation of a C-N bond, often with high regioselectivity, by activating a typically inert C-H bond.
Silver(I)-Mediated Intramolecular Oxidative C-H Amination for 3-Substituted 1H-Indazoles
This method provides an efficient pathway to a variety of 3-substituted 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination of readily accessible arylhydrazones.[5] The reaction is notable for its operational simplicity and tolerance of a diverse range of functional groups, which can be challenging to synthesize using other C-H amination techniques.[2][5]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Chemoselective Suzuki Cross-Coupling of 7-Bromo-6-chloro-1H-indazole for Pharmaceutical Scaffolding
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The di-halogenated building block, 7-Bromo-6-chloro-1H-indazole, offers a unique opportunity for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery. This guide provides a comprehensive overview and detailed protocols for the strategic use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We focus on leveraging the inherent reactivity differences between the C-Br and C-Cl bonds to achieve chemoselective arylation at the C7 position. This document details the underlying mechanistic principles, provides a robust experimental protocol, offers guidance on reaction optimization, and includes troubleshooting strategies to ensure reliable and reproducible outcomes for researchers in organic synthesis and pharmaceutical development.
Reagent Profile: this compound
This compound is a versatile heterocyclic intermediate whose synthetic value lies in the differential reactivity of its two halogen substituents.
Physicochemical Properties:
| Property | Value |
| CAS Number | 1427361-92-9[4] |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol [5] |
| Appearance | Off-white to yellow solid[5] |
| Storage | Store under inert atmosphere (Nitrogen or Argon) at 2-8°C |
Reactivity Insights: The Basis for Chemoselectivity
The cornerstone of using this reagent effectively is understanding the difference in reactivity between the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halide reactivity in Suzuki-Miyaura coupling is I > Br > Cl > F.[6] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energies and the corresponding ease of the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[6][7]
-
C7-Br Bond: The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Palladium(0) catalyst. This allows for selective functionalization at the C7 position under relatively mild reaction conditions.
-
C6-Cl Bond: The C-Cl bond is stronger and less reactive. It typically requires more forcing conditions—such as higher temperatures, stronger bases, or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands)—to undergo oxidative addition.[7]
This reactivity differential allows for a stepwise approach: a first Suzuki coupling targets the C7-Br bond, leaving the C6-Cl bond intact for a potential subsequent transformation.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[8] The process is driven by a palladium catalyst and involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role by activating the boronic acid, which facilitates the transmetalation step.[9][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For this compound, the "Ar-X" in the oxidative addition step is preferentially the indazole C7-Br bond, leading to the formation of a 7-arylated-6-chloro-1H-indazole product.
Protocol: Chemoselective C7-Arylation of this compound
This protocol provides a reliable starting point for the selective Suzuki-Miyaura coupling at the C7-bromo position.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)/Water
-
Anhydrous, degassed solvents are required.
-
Inert gas (Argon or Nitrogen)
Caption: A visual guide to the experimental protocol for C7-arylation.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, to achieve a substrate concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromo-indazole is consumed (typically 2-12 hours).[1]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-6-chloro-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Reaction Optimization: A Guide to Parameter Screening
Achieving high yield and selectivity often requires optimization. The choice of catalyst, ligand, base, and solvent are all critical variables.[11][12]
Table 1: Influence of Reaction Parameters on Suzuki Coupling of Bromoindazoles
| Parameter | Condition | Rationale & Expected Outcome | Reference |
| Palladium Catalyst | Pd(dppf)Cl₂ | Often the best choice for bromoindazoles, providing high yields in relatively short times.[1][13] | [1][13] |
| Pd(PPh₃)₄ | A classic, effective catalyst, though may require longer reaction times or higher temperatures. | [11][14] | |
| Pd(OAc)₂ + Ligand | Requires an external phosphine ligand (e.g., SPhos, XPhos) but allows for fine-tuning of reactivity, especially for challenging substrates.[9] | [9][10] | |
| Base | K₂CO₃ | A common, effective, and moderately strong base soluble in aqueous/organic mixtures.[1][8] | [1][8] |
| Cs₂CO₃ | More soluble and often more effective than K₂CO₃, can accelerate the reaction but is more expensive.[14] | [14] | |
| K₃PO₄ | A strong base that can be effective but may increase the risk of side reactions like protodeboronation.[15] | [15] | |
| Solvent | Dioxane/H₂O | Standard solvent system, good for dissolving both organic and inorganic reagents. | [16] |
| DME/H₂O | Dimethoxyethane can sometimes offer better results and is a good alternative to dioxane.[1] | [1] | |
| Toluene/H₂O | Useful for higher temperature reactions if needed. | [15] |
Troubleshooting Common Issues
Even robust protocols can encounter issues. Below is a guide to addressing common problems.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents (oxygen deactivates Pd(0)). 3. Poor quality boronic acid (degraded). 4. Insufficient temperature. | 1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a Buchwald G3 precatalyst). 2. Ensure thorough degassing of solvents via sparging with inert gas or freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.[9] 4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. The C-B bond of the boronic acid is cleaved by water/protons before transmetalation. 2. Base is too strong or reaction time is too long. | 1. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃). 2. Use a boronic acid pinacol ester instead of the free acid.[9] 3. Minimize water in the reaction or switch to anhydrous conditions with a base like KF.[9] |
| Boronic Acid Homocoupling | 1. Oxygen contamination. 2. Catalyst system promotes this side reaction. | 1. Rigorously exclude oxygen from the reaction.[15] 2. Screen different palladium catalysts and ligands.[15] 3. Use a slight excess of the boronic acid (1.2 equiv) rather than a large excess. |
| Loss of Selectivity (Reaction at C-Cl) | 1. Reaction conditions are too harsh (high temperature, overly active catalyst). | 1. Reduce the reaction temperature. 2. Switch to a less active catalyst system (e.g., if using a bulky ligand with Pd(OAc)₂, try Pd(dppf)Cl₂ instead). 3. Stop the reaction as soon as the starting material is consumed to avoid over-reaction. |
Advanced Applications: Sequential Functionalization
The primary product of the initial reaction, a 7-aryl-6-chloro-1H-indazole , is itself a valuable intermediate. The remaining C6-Cl bond can be functionalized in a subsequent cross-coupling reaction under more forcing conditions. This allows for the controlled, stepwise synthesis of di-substituted indazoles with distinct groups at the C6 and C7 positions, a powerful strategy for building molecular complexity. For the second coupling, one might explore:
-
Higher Temperatures: Increasing the temperature to >120 °C.
-
More Active Catalysts: Using palladium catalysts with bulky, electron-rich ligands like SPhos or XPhos, which are known to activate aryl chlorides.[17]
-
Alternative Couplings: The C-Cl bond can also be a handle for other transformations like Buchwald-Hartwig amination.[18]
This sequential approach maximizes the utility of this compound as a scaffold for creating diverse and complex molecules.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sobekbio.com]
- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Protocol for N-Functionalization of the 7-Bromo-6-chloro-1H-indazole Ring: A Detailed Guide for Medicinal Chemists
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation in drugs targeting a wide array of diseases, including cancer and inflammatory conditions.[4] The strategic functionalization of the indazole core, particularly at the nitrogen atoms, is a critical step in modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview and detailed protocols for the N-functionalization of a specifically challenging substrate: 7-bromo-6-chloro-1H-indazole.
The presence of halogens at the 6 and 7-positions introduces significant electronic and steric factors that influence the regioselectivity of N-functionalization, often leading to a mixture of N1 and N2 isomers.[1][2] Understanding and controlling this selectivity is paramount for the efficient synthesis of desired bioactive compounds. This document will delve into the mechanistic underpinnings of N-alkylation and N-arylation reactions, offering field-proven protocols to guide researchers in this complex area.
Understanding N1 vs. N2 Regioselectivity
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for forming two distinct regioisomers upon functionalization. The distribution of these isomers is governed by a delicate interplay of steric hindrance, electronic effects of substituents on the indazole ring, and the nature of the electrophile and reaction conditions.[5][6]
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1] However, the kinetic and thermodynamic control of the reaction can be manipulated to favor one isomer over the other. For instance, bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2 alkylation.[5] Conversely, electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.
Diagram: Factors Influencing N1/N2 Regioselectivity
Caption: Interplay of steric, electronic, and conditional factors in determining N1/N2 regioselectivity.
Protocols for N-Functionalization
The following protocols provide detailed methodologies for the N-alkylation and N-arylation of this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Regioselective N1-Alkylation under Thermodynamic Control
This protocol aims to achieve N1-selectivity by employing conditions that favor the formation of the thermodynamically more stable isomer. The use of sodium hydride in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to be effective for achieving high N1-selectivity, particularly with electron-deficient indazoles.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indazole will be observed.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the indazolide anion.
-
Tetrahydrofuran (THF): A relatively non-polar aprotic solvent that favors the formation of the thermodynamically stable N1-anion.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with moisture and oxygen.
Protocol 2: N2-Selective Alkylation
Achieving high N2 selectivity can be challenging. However, certain conditions can favor the kinetic product. For indazoles with substituents at the C7 position, N2-alkylation can be favored due to steric hindrance at the N1 position.[1][7] Additionally, employing a weaker base in a polar aprotic solvent can sometimes favor N2 functionalization.
Materials:
-
This compound
-
Alkyl halide or tosylate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide or tosylate (1.2 equivalents) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The N2-isomer is often more polar than the N1-isomer.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A milder base compared to NaH, which can lead to a different regiochemical outcome.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can influence the reactivity of the indazolide anion.
Protocol 3: Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a powerful method for forming C-N bonds. Ligand-free copper(I) iodide (CuI) has been shown to be an effective catalyst for the N-arylation of indazoles with aryl bromides.[8][9]
Materials:
-
This compound
-
Aryl bromide
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, combine this compound (1.0 equivalent), aryl bromide (1.5 equivalents), CuI (0.1 equivalents), and K₃PO₄ (2.0 equivalents).
-
Add anhydrous DMF to the vial.
-
Seal the vial and stir the mixture at 120-130 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with DCM.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Iodide (CuI): A common and effective copper catalyst for C-N cross-coupling reactions.
-
Potassium Phosphate (K₃PO₄): A base that facilitates the deprotonation of the indazole and the catalytic cycle.
-
High Temperature: Often required to drive the Ullmann-type coupling to completion.
Diagram: General Workflow for N-Functionalization
Caption: A simplified workflow for the N-functionalization of the indazole ring.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the N-functionalization of substituted indazoles, which can be extrapolated to the this compound substrate. Actual yields may vary depending on the specific electrophile used.
| Functionalization Type | Protocol | Key Reagents | Solvent | Temperature | Predominant Isomer | Expected Yield Range |
| N-Alkylation | 1 | NaH, Alkyl halide | THF | 0 °C to RT | N1 | Good to Excellent |
| N-Alkylation | 2 | K₂CO₃, Alkyl halide | DMF | 60-80 °C | N2 (substrate dependent) | Moderate to Good |
| N-Arylation | 3 | CuI, K₃PO₄, Aryl bromide | DMF | 120-130 °C | N1 (typically) | Good |
Concluding Remarks
The N-functionalization of the this compound ring presents a formidable challenge in synthetic chemistry, yet it is a critical step in the development of novel therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools to navigate the complexities of regioselectivity and achieve their synthetic goals. Careful consideration of the interplay between substrate electronics, steric factors, and reaction conditions is essential for success. The methodologies outlined herein, grounded in established chemical principles, provide a robust starting point for the exploration of this important chemical space.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Strategic Use of 7-Bromo-6-chloro-1H-indazole in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for hit identification and lead generation, prized for its efficient exploration of chemical space. Within the FBDD paradigm, the selection of high-quality fragments is paramount. This document provides a detailed technical guide on the strategic application of 7-Bromo-6-chloro-1H-indazole , a halogenated heterocyclic fragment, in a typical FBDD campaign. We will explore the rationale behind its selection, its key physicochemical properties, and provide detailed, field-proven protocols for its use in primary screening, hit validation, and structural characterization.
Introduction: The Rationale for a Halogenated Indazole Fragment
Fragment-based screening begins with small, low molecular weight compounds (<300 Da) that, due to their simplicity, have a higher probability of forming efficient, high-quality interactions with a protein target.[1][2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors.[3][4] This precedence makes indazole-containing fragments highly valuable starting points for drug discovery campaigns.
The specific fragment, This compound , offers distinct advantages rooted in its dual halogenation:
-
Halogen Bonding Potential: The bromine and chlorine atoms can act as halogen bond donors, forming specific, directional interactions with electron-rich pockets (e.g., backbone carbonyls or aromatic residues) on the protein surface. This provides an additional vector for achieving binding affinity and selectivity that is often underexplored by more conventional fragments.[5]
-
Orthogonal Synthetic Vectors: The differential reactivity of the C-Br and C-Cl bonds allows for regioselective, stepwise chemical elaboration. The bromo moiety is typically more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a primary handle for fragment growth. The less reactive chloro group can be functionalized in a subsequent step, enabling a highly controlled exploration of the structure-activity relationship (SAR).[6]
-
Scaffold Rigidity and Vectorality: The rigid bicyclic core of the indazole presents its substituents in well-defined vectors, making it an ideal anchor for structure-based design. Understanding its binding mode allows for the rational design of chemical modifications to engage nearby pockets and rapidly build potency.
This guide will walk researchers through a validated workflow to effectively screen, validate, and leverage this fragment to initiate a successful drug discovery program.
Physicochemical Profile of this compound
A fragment's success is intimately tied to its physicochemical properties, which influence its solubility, binding characteristics, and eventual evolution into a drug-like lead. This compound is compliant with the widely accepted "Rule of Three" for fragment design.
| Property | Value | Source | Justification for FBDD |
| CAS Number | 1427361-92-9 | [5] | Unique identifier for sourcing and data tracking. |
| Molecular Formula | C₇H₄BrClN₂ | [7] | Simple formula, low atom count. |
| Molecular Weight | 231.48 g/mol | [7] | Well within the typical fragment MW limit of <300 Da. |
| XLogP3 (calc.) | 2.9 - 3.3 | [7][8] | Acceptable lipophilicity, balancing solubility and binding potential. |
| Hydrogen Bond Donors | 1 | [7] | Low number of donors, avoiding excessive polarity. |
| Hydrogen Bond Acceptors | 2 | [7] | Provides opportunities for directed H-bond interactions. |
| Rotatable Bonds | 0 | [7] | Low conformational entropy; binding is less entropically penalized. |
The FBDD Experimental Workflow: A Roadmap
The journey from a fragment library to a validated, structurally characterized hit follows a multi-stage, hierarchical process designed to efficiently filter and focus resources on the most promising compounds. Each stage employs techniques of increasing resolution and decreasing throughput.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 5. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 7-Bromo-6-chloro-1H-indazole in Agrochemical Discovery: Application Notes and Protocols
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the indazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3][4] This document provides an in-depth technical guide on the strategic applications of a specific, highly functionalized indazole, 7-Bromo-6-chloro-1H-indazole , in the discovery and development of next-generation crop protection agents.
The unique substitution pattern of this molecule—a bromine atom at the 7-position and a chlorine atom at the 6-position—offers a versatile platform for synthetic elaboration. These halogens serve as key chemical handles for introducing diverse functionalities through various cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of biological activity. This guide will detail the synthetic utility of this building block, provide exemplary protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds.
Part 1: The Synthetic Versatility of this compound
The presence of two distinct halogen atoms on the benzene ring of the indazole core is of significant synthetic interest. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, stepwise functionalization. Typically, the C-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for a hierarchical approach to molecular diversification.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl moieties at the 7-position. This is particularly useful for accessing analogues of known agrochemicals where a biaryl structure is crucial for activity.
-
Sonogashira Coupling: Installation of alkyne functionalities, which can serve as precursors for further transformations or as key pharmacophoric elements.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce a wide array of amines, a common feature in many bioactive molecules.
-
N-Alkylation/Arylation: The indazole nitrogen can be readily functionalized to further expand the chemical diversity of the synthesized library.
The following diagram illustrates the potential synthetic pathways originating from this compound.
Caption: Synthetic pathways from this compound.
Part 2: Protocols for Agrochemical Candidate Synthesis
The following protocols are exemplary and should be optimized based on the specific substrates and desired outcomes.
Protocol 2.1: Synthesis of a 7-Aryl-6-chloro-1H-indazole via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl indazole, a common motif in modern fungicides and herbicides.
Rationale: The introduction of a substituted phenyl ring can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with the target protein.
Materials:
-
This compound
-
Substituted Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Synthesis of a 1-Alkyl-7-bromo-6-chloro-1H-indazole
Rationale: N-alkylation of the indazole core can significantly impact the molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for its bioavailability in plants and pests.
Materials:
-
This compound
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride Solution
-
Diethyl Ether
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) in portions.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Biological Evaluation of Indazole Derivatives
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.
Protocol 3.1: In Vitro Antifungal Assay
Rationale: Many indazole-containing compounds exhibit antifungal activity by inhibiting key enzymes in fungal cell wall or membrane biosynthesis.[3][5] This protocol outlines a primary screen against common phytopathogenic fungi.
Target Organisms:
-
Botrytis cinerea (Gray Mold)
-
Fusarium graminearum (Fusarium Head Blight)
-
Magnaporthe oryzae (Rice Blast)
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microtiter plate, perform serial dilutions of the stock solutions in potato dextrose broth (PDB) to achieve a range of final concentrations.
-
Add a standardized spore suspension of the target fungus to each well.
-
Include a positive control (commercial fungicide) and a negative control (DMSO).
-
Incubate the plates at 25 °C for 48-72 hours.
-
Determine the minimum inhibitory concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at 600 nm.
-
Calculate the EC₅₀ (half-maximal effective concentration) values for active compounds.
The following diagram outlines the workflow for the antifungal screening.
Caption: Workflow for in vitro antifungal screening.
Protocol 3.2: Insecticidal Activity Screening
Rationale: Indazole-based insecticides have been developed, suggesting that this scaffold can interact with insect-specific targets.[2][6] A primary screen against a model insect pest is a crucial first step.
Target Organism:
-
Spodoptera frugiperda (Fall Armyworm) - Leaf Disk Assay
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare serial dilutions in a solution containing a non-ionic surfactant.
-
Cut leaf disks from a suitable host plant (e.g., corn, cotton).
-
Dip the leaf disks in the test solutions for 10-15 seconds and allow them to air dry.
-
Place one treated leaf disk in each well of a multi-well plate.
-
Introduce one second-instar larva into each well.
-
Include a positive control (commercial insecticide) and a negative control (surfactant solution).
-
Incubate at 25-28 °C with a 16:8 light:dark photoperiod.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) for active compounds.
Part 4: Data Summary and Interpretation
All quantitative data from the biological assays should be compiled into a structured table for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R¹ (at N-1) | R⁷ (at C-7) | B. cinerea EC₅₀ (µM) | S. frugiperda LC₅₀ (µg/mL) |
| Parent | H | Br | >100 | >100 |
| IND-01 | H | 4-Fluorophenyl | 15.2 | >100 |
| IND-02 | H | 2-Thienyl | 22.5 | 85.3 |
| IND-03 | CH₃ | Br | 78.4 | >100 |
| IND-04 | CH₃ | 4-Fluorophenyl | 8.9 | 55.6 |
Interpretation: The hypothetical data in Table 1 suggests that the introduction of a 4-fluorophenyl group at the 7-position (IND-01) significantly improves antifungal activity compared to the parent compound. Further N-methylation (IND-04) enhances this activity and also introduces moderate insecticidal properties. This initial SAR provides a clear direction for further optimization, such as exploring different substitutions on the phenyl ring and varying the N-alkyl group.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemicals. Its distinct halogenation pattern allows for a strategic and controlled diversification of the indazole scaffold. By following systematic synthetic and screening protocols, researchers can effectively explore the chemical space around this core and identify new lead compounds with potent fungicidal, insecticidal, or herbicidal activities. The methodologies outlined in this guide provide a solid framework for initiating such a discovery program.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR20210032418A - Insecticide mixture containing indazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 7-Bromo-6-chloro-1H-indazole Synthesis
Introduction
7-Bromo-6-chloro-1H-indazole is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its di-halogenated structure allows for precise, sequential functionalization through metal-catalyzed cross-coupling reactions, making it a valuable intermediate in drug discovery programs. However, the synthesis of this specific isomer is fraught with challenges, primarily concerning yield, purity, and regioselectivity. The inherent electronic properties of the indazole ring system can lead to the formation of undesired isomers and side products, complicating purification and significantly reducing the overall efficiency of the synthesis.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of this compound in a practical question-and-answer format. The causality behind each issue is explained to provide a deeper understanding of the reaction chemistry.
Q1: My final yield is consistently low. What are the most probable causes and how can I address them?
A1: Low yield is the most common issue and can stem from several factors throughout the synthetic sequence. A multi-step approach, typically starting with a substituted benzonitrile, is often preferred over direct halogenation of the indazole core to control regioselectivity.[1][2]
-
Cause 1: Inefficient Bromination of the Precursor: The most reliable routes involve the regioselective bromination of a precursor like 2,6-dichlorobenzonitrile before forming the indazole ring.[1][3] If this step is not efficient, the overall yield will suffer.
-
Solution: Use a robust brominating system. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be highly effective for achieving the desired regioselectivity on electron-deficient aromatic rings.[1][2] Ensure the reaction temperature is carefully controlled, as higher temperatures can lead to side products.
-
-
Cause 2: Incomplete Indazole Ring Formation (Cyclization): The reaction of the brominated precursor with hydrazine to form the indazole ring is a critical step.
-
Solution: Ensure the quality of the hydrazine hydrate. Use a slight excess of hydrazine (e.g., 4 equivalents) to drive the reaction to completion.[2] The choice of solvent is also important; 2-methyltetrahydrofuran (2-MeTHF) has been used effectively.[2] The reaction often requires elevated temperatures (e.g., 95°C) in a sealed reactor to proceed efficiently.[2]
-
-
Cause 3: Product Loss During Workup and Purification: The product may be partially lost during extraction or be difficult to separate from impurities.
-
Solution: After cyclization, a common workup involves quenching the reaction with water and collecting the precipitated product by filtration.[1][2] For purification, recrystallization is often superior to column chromatography for removing closely related impurities. A systematic solvent screening should be performed to find the ideal solvent system.[4]
-
Q2: My TLC and NMR analysis show multiple spots/peaks, suggesting a mixture of isomers. How can I improve regioselectivity?
A2: The formation of regioisomers is a significant challenge in substituted indazole synthesis. Direct bromination of 6-chloro-1H-indazole, for instance, is unlikely to be selective and will produce a mixture of products that are difficult to separate.
-
Mechanistic Insight: The indazole ring has multiple positions susceptible to electrophilic substitution. The directing effects of the existing chloro group and the pyrazole ring itself can lead to bromination at undesired positions (e.g., C3, C5). Attempts to directly brominate similar indazole systems have often resulted in the formation of undesired regioisomers as the major product.[1][5]
-
Primary Solution: Control the Order of Events: The most effective strategy is to install the bromine and chlorine atoms onto the benzene ring before forming the indazole heterocycle. A validated approach for a similar compound involves starting with 2,6-dichlorobenzonitrile, which is first regioselectively brominated and then cyclized with hydrazine.[1][2][6] This pre-functionalization strategy locks in the substitution pattern and prevents the formation of other isomers during the final ring-forming step.
Q3: The final product is off-color (yellow or brown) and appears impure even after initial purification. What are the likely impurities and how can I remove them?
A3: Off-color products typically indicate the presence of residual starting materials, reagents, or side-products from degradation or oxidation.
-
Potential Impurities:
-
Unreacted Brominated Precursor: The starting material for the cyclization step may not have been fully consumed.
-
Oxidation Products: Indazoles can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods.
-
Hydrazine-Related Side Products: Reactions involving hydrazines can sometimes form hydrazones or azines as side-products.[7]
-
-
Purification Strategy:
-
Thorough Washing: Ensure the crude product is washed thoroughly after filtration to remove inorganic salts and water-soluble reagents.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can help remove colored impurities. Filter the hot solution through celite before crystallization.
-
Optimized Crystallization: This is the most powerful technique for obtaining high-purity material.[4] Experiment with different solvents like ethanol, isopropanol, or toluene/heptane mixtures to find a system where the product has high solubility at high temperatures and low solubility at room or cold temperatures, while impurities remain in the mother liquor.[4]
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient precursor bromination | Use NBS in H₂SO₄ for regioselective bromination.[1] |
| Incomplete cyclization | Use excess hydrazine hydrate at elevated temperatures (e.g., 95°C).[2] | |
| Product loss during workup | Use precipitation/filtration followed by optimized recrystallization.[4] | |
| Mixture of Isomers | Poor regioselectivity of direct bromination | Synthesize via a pre-functionalized precursor (e.g., brominated 2,6-dichlorobenzonitrile).[2] |
| Impure/Off-Color Product | Residual reagents or side-products | Treat with activated carbon in a hot solvent. |
| Develop a robust recrystallization protocol.[4] |
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable synthetic route to start with for this compound?
-
A: Based on analogous syntheses, a two-step sequence starting from a commercially available, appropriately substituted benzonitrile is highly recommended.[8] This involves (1) regioselective bromination of the benzonitrile precursor, followed by (2) cyclization with hydrazine to form the indazole ring. This approach offers superior control over the final substitution pattern compared to direct functionalization of an indazole core.
-
-
Q: How can I definitively confirm the structure and regiochemistry of my product?
-
A: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR: This is the most powerful tool. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substituent pattern. Distinguishing between N-1 and N-2 isomers can also be done using NMR, as the chemical shifts of the ring protons are affected by the substituent's position.[7]
-
2D NMR (HMBC, NOESY): These techniques can provide definitive proof of the structure by showing correlations between protons and carbons, and through-space correlations between protons, respectively.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.
-
HPLC: To assess purity and quantify any isomeric impurities.
-
-
-
Q: What are the critical safety precautions to take during this synthesis?
-
A:
-
Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Brominating Agents (NBS, Br₂): These are corrosive and strong oxidizers. Avoid inhalation and skin contact.
-
Strong Acids (H₂SO₄): Concentrated sulfuric acid is extremely corrosive. Add reagents slowly and ensure the reaction is cooled appropriately to control exotherms.
-
Pressurized Reactions: The cyclization step may be run at high temperatures in a sealed vessel, which can build pressure. Use a properly rated Parr reactor or similar pressure vessel and follow all safety guidelines for its operation.[2]
-
-
Visualizations and Diagrams
Reaction Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Regioselectivity Issues in Indazole Halogenation
Welcome to the Technical Support Center for indazole halogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the complex challenge of regioselectivity in indazole halogenation. Halogenated indazoles are crucial intermediates in the synthesis of a wide array of pharmaceuticals, making the control of halogenation patterns a critical aspect of synthetic chemistry.[1][2][3] This resource aims to equip you with the knowledge to navigate and resolve common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems encountered during the halogenation of indazoles in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My reaction is producing a mixture of C3, C5, and C7-halogenated isomers. How can I achieve selectivity for a single position?
Answer:
Achieving regioselectivity in indazole halogenation is a common challenge due to the multiple reactive C-H bonds on the indazole core. The outcome of the reaction is highly dependent on the electronic properties of the indazole ring, the nature of the halogenating agent, and the reaction conditions.
-
For C3-Halogenation: The C3 position is often favored under electrophilic conditions, especially when the nitrogen atoms are protected.[4]
-
Probable Cause: Unprotected indazoles can lead to complex reaction mixtures. Without a directing group or protecting group, the inherent reactivity of the different positions on the indazole ring can lead to a lack of selectivity.
-
Solution: Employing an N-protecting group is a robust strategy to direct halogenation to the C3 position. For instance, N1-protected indazoles can be selectively halogenated at C3.[4] A common approach involves the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or dichloromethane.[4] Electrochemical methods have also been developed for the clean C3-halogenation of 2H-indazoles.[5]
-
-
For C5 and C7-Halogenation: Halogenation at the benzene ring portion of the indazole is influenced by the substituents present.
-
Probable Cause: The electronic nature of the indazole ring and the halogenating agent can favor substitution at multiple sites. Direct bromination of 2-phenyl-2H-indazole with Br2 has been reported to yield a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazoles with poor selectivity.[1][2][3]
-
Solution: Fine-tuning the reaction conditions is crucial. A metal-free method for the regioselective halogenation of 2H-indazoles has been developed where mono- and poly-halogenations can be controlled by adjusting the reaction conditions.[1][2] For instance, careful control of the stoichiometry of the halogenating agent (e.g., NBS) and the reaction temperature can favor mono-halogenation at a specific position.[1]
-
Question 2: I am attempting a C3-bromination using NBS, but I am getting low yield and observing the formation of di- and tri-brominated byproducts. What is going wrong?
Answer:
Over-halogenation is a frequent issue when the reaction conditions are not optimized. The mono-halogenated product can be more reactive than the starting material under certain conditions.
-
Probable Cause:
-
Excess Halogenating Agent: Using too much NBS can lead to the formation of poly-halogenated products.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote further halogenation. A study on the metal-free halogenation of 2H-indazoles showed that increasing the equivalents of NBS led to the formation of disubstituted products.[1]
-
Reaction Mechanism: Some reactions may proceed through a radical pathway, which can sometimes be less selective.[1][2]
-
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of NBS, typically using 1.0 to 1.1 equivalents for mono-bromination.
-
Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also help to improve selectivity.
-
Consider a Different Method: If over-halogenation persists, consider alternative methods such as electrochemical halogenation, which can offer high selectivity under mild conditions.[5]
-
Question 3: I am trying to halogenate an indazole with an electron-withdrawing group, and the reaction is very sluggish. How can I improve the reaction rate?
Answer:
Electron-withdrawing groups (EWGs) deactivate the indazole ring towards electrophilic aromatic substitution, which is a common mechanism for halogenation.
-
Probable Cause: The presence of an EWG, such as a nitro or cyano group, reduces the electron density of the indazole ring, making it less nucleophilic and therefore less reactive towards electrophilic halogenating agents.
-
Solution:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier.
-
Use a More Reactive Halogenating Agent: Switching to a more potent halogenating agent might be necessary. For instance, if NBS is not effective, Br2 in the presence of a Lewis acid could be considered, though this may also affect regioselectivity.
-
Catalysis: The use of an organocatalyst, such as gallocyanine, has been shown to enhance the electrophilic halogenation of indazoles with N-halosuccinimides.[6]
-
Metal-Catalyzed C-H Activation: Palladium-catalyzed ortho-halogenation using a directing group is a powerful method for halogenating deactivated systems.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate the regioselectivity of indazole halogenation?
A1: The regioselectivity of indazole halogenation is a multifactorial issue. The key determinants are:
-
Electronic Effects: The inherent electron distribution in the indazole ring, which is influenced by substituents, directs the electrophilic attack.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing the halogen to less hindered sites.
-
N-Substitution/Protection: The presence and nature of a substituent on the nitrogen atoms (N1 or N2) is a powerful tool for directing halogenation, most commonly to the C3 position.[4]
-
Reaction Conditions: The choice of halogenating agent (e.g., NBS, Br2, I2), solvent, temperature, and the presence of catalysts can significantly alter the regiochemical outcome.[1][2]
Q2: How can I selectively introduce a halogen at the C3 position?
A2: Selective C3-halogenation is often achieved through a few key strategies:
-
N-Protection: Protecting the indazole at N1 or N2 is a very effective way to direct halogenation to C3.[4][8] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such protecting group that directs regioselective C3-lithiation followed by reaction with an electrophile.[8]
-
Direct Halogenation of 2H-Indazoles: Metal-free methods using N-halosuccinimides (NXS) have been developed for the efficient C-H direct halogenation of 2H-indazoles at the C3 position.[1][2]
-
Electrochemical Methods: An environmentally friendly electrochemical approach has been developed for the C3-halogenation of 2H-indazoles using inexpensive sodium halides.[5]
Q3: Is it possible to achieve selective halogenation on the benzo-ring (C4, C5, C6, C7) of the indazole?
A3: Yes, selective halogenation on the carbocyclic ring is possible, although it can be more challenging than C3-halogenation. The position of halogenation is primarily governed by the electronic effects of existing substituents on the ring.
-
Directing Groups: The use of a directing group can enable regioselective halogenation at a specific position on the benzene ring. For example, palladium-catalyzed ortho-halogenation can be achieved using a directing group.[7]
-
Substituent Effects: The position of existing electron-donating or electron-withdrawing groups on the indazole will influence the site of further electrophilic substitution.
Q4: What is the role of N-protection in controlling regioselectivity?
A4: N-protection serves two primary roles in controlling the regioselectivity of indazole halogenation:
-
Preventing N-Halogenation: It prevents the halogen from reacting with the nitrogen atoms.
-
Directing C3-Halogenation: By blocking the nitrogen atoms, the electronic properties of the ring are altered in a way that often makes the C3 position the most susceptible to electrophilic attack.[4] It can also enable C3-metalation followed by quenching with a halogen source.[4]
Experimental Protocols & Data
Table 1: Conditions for Regioselective Bromination of 2-Phenyl-2H-indazole
| Entry | Halogenating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | NBS (1.0) | MeCN | 25 | 2 | 3-bromo-2-phenyl-2H-indazole | 88 | [2] |
| 2 | NBS (1.0) | MeCN | 50 | 2 | 3-bromo-2-phenyl-2H-indazole | 98 | [2] |
| 3 | NBS (1.3) | H₂O | 95 | 5 | 3-bromo-2-phenyl-2H-indazole | 96 | [1] |
| 4 | NBS (2.5) | EtOH | 100 | 6 | 3,7-dibromo-2-phenyl-2H-indazole | 70 | [1] |
Protocol: Selective C3-Bromination of 2-Phenyl-2H-indazole
This protocol is adapted from a reported metal-free method.[2]
-
To a solution of 2-phenyl-2H-indazole (0.3 mmol) in acetonitrile (3.0 mL), add N-bromosuccinimide (NBS) (1.0 equiv., 0.3 mmol).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.
Visualizations
Decision-Making Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Proposed Mechanism for Metal-Free C3-Bromination of 2H-Indazole
Caption: Radical pathway for C3-bromination of 2H-indazoles.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-6-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 7-Bromo-6-chloro-1H-indazole. As a key heterocyclic building block in medicinal chemistry, its purity is critical for the success of subsequent synthetic steps and the integrity of biological data.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Question 1: My final product yield is very low after column chromatography. What are the likely causes and solutions?
Answer:
Low recovery from column chromatography is a common issue stemming from several factors. Here’s a systematic approach to diagnose and solve the problem:
-
Cause 1: Irreversible Adsorption on Silica Gel. The indazole nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and permanent loss of material on the column.
-
Solution A: Neutralize the Silica. Pre-treat the silica gel by slurrying it in the chosen mobile phase containing 1-2% triethylamine (Et3N) or ammonia. This deactivates the acidic sites.
-
Solution B: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, which can be less harsh for sensitive nitrogen-containing heterocycles. Alternatively, reversed-phase (C18) chromatography is an excellent option if the compound and impurities have suitable solubility in common reversed-phase solvents (e.g., acetonitrile/water, methanol/water).
-
-
Cause 2: Product is Too Soluble in the Mobile Phase. If the mobile phase is too polar, the compound will elute too quickly (high Rf), co-eluting with faster-moving impurities and resulting in mixed fractions that are discarded, thus lowering the isolated yield.
-
Solution: Methodically re-optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value for your target compound between 0.25 and 0.35 to ensure good separation. A common starting point for halogenated indazoles is a hexane/ethyl acetate or dichloromethane/ethyl acetate gradient.
-
-
Cause 3: Product Volatility. While this specific indazole is a solid, some related impurities might be semi-volatile.
-
Solution: Ensure you are using gentle conditions during solvent removal (rotary evaporation). Use a moderate water bath temperature (30-40°C) and avoid prolonged exposure to high vacuum after the solvent is removed.
-
Question 2: I'm struggling to remove a persistent impurity that has a very similar TLC Rf value to my product. How can I improve separation?
Answer:
Closely eluting impurities are a significant challenge, often arising from regioisomers or byproducts from the synthesis.[1] For example, during synthesis, formation of the 5-bromo-6-chloro-1H-indazole or other isomers is possible.
-
Solution 1: Modify the Mobile Phase. Small changes to the solvent system can drastically alter selectivity.
-
Change Solvent Polarity: Switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. The different solvent interactions can change the elution order.
-
Add a Modifier: Adding a small amount (~0.5%) of acetic acid or triethylamine can protonate or deprotonate acidic/basic sites on the compounds or silica, altering their interaction with the stationary phase and improving separation.
-
-
Solution 2: High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.[2] A reversed-phase C18 column is often effective for separating isomers of aromatic compounds.[2][3]
-
Solution 3: Recrystallization. If the impurity level is not excessively high, recrystallization can be a powerful technique for purification. This requires careful solvent screening. A two-solvent system (where the compound is soluble in one and insoluble in the other) often provides the best results for isolating a specific isomer.[4][5]
Question 3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[5]
-
Cause 1: Solution is Cooling Too Quickly. Rapid cooling does not give the molecules enough time to align into an ordered crystal lattice.[6]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then move it to an ice bath to maximize precipitation.[5]
-
-
Cause 2: High Impurity Load. Impurities disrupt the crystallization process.
-
Solution: First, try to remove the bulk of the impurities using a quick filtration through a small plug of silica gel. If that is not sufficient, column chromatography may be necessary before attempting recrystallization.[5]
-
-
Cause 3: Inappropriate Solvent Choice. The boiling point of the solvent may be too high relative to the compound's melting point.
-
Solution: Re-screen for a different solvent or solvent system with a lower boiling point.[7] Alternatively, add more of the primary solvent to the oiled-out mixture, heat until it redissolves, and then allow it to cool much more slowly.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common chromatography issues.
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
A1: Impurities largely depend on the synthetic route. Common sources include:
-
Starting Materials: Incomplete consumption of precursors.[1]
-
Regioisomers: Bromination or chlorination at different positions on the indazole ring.[8]
-
Over-halogenation: Introduction of additional bromine or chlorine atoms.[1]
-
Residual Reagents: Traces of brominating or chlorinating agents (e.g., NBS, NCS) or catalysts.[1]
Q2: What are the recommended storage conditions for this compound?
A2: As a halogenated aromatic compound, it is relatively stable. However, for long-term storage and to maintain high purity, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[9] Many suppliers recommend refrigeration (2-8°C).[9]
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure and identifying organic impurities. The proton signals and their coupling patterns are characteristic of the substitution pattern.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting trace impurities and confirming the molecular weight of the product.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying purity (e.g., determining percentage area).[2]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes. While specific toxicity data may be limited, halogenated organic compounds should always be handled with care. Standard laboratory safety practices are required:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid material in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for purifying the crude product using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your product an Rf of ~0.3.
-
Column Packing:
-
For every 1 g of crude material, use approximately 50-100 g of silica gel.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This protocol describes how to purify the compound using a single-solvent recrystallization method.[11]
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[12]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period.[6]
-
Maximizing Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[12]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and check purity by NMR or LC-MS.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [13] |
| Molecular Weight | 231.48 g/mol | [13] |
| Appearance | Off-white to yellow solid | [2] |
| Storage | 2-8°C, under inert atmosphere | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 3. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]
- 10. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 11. Home Page [chem.ualberta.ca]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-6-chloro-1H-indazole Derivatization
Welcome to the technical support center for the derivatization of 7-Bromo-6-chloro-1H-indazole. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile scaffold. As a key intermediate, its strategic functionalization is critical for the synthesis of novel chemical entities.
Section 1: N-H Derivatization - Mastering Regioselectivity
The presence of two nitrogen atoms in the indazole ring presents a significant challenge: controlling the site of substitution. Direct alkylation or arylation often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product.[1][2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 vs. N2 regioselectivity in the alkylation of this compound?
A1: The outcome of N-alkylation is a delicate balance of several factors:
-
Base and Solvent System: This is arguably the most critical factor. The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is widely reported to favor the formation of the N1-alkylated product.[1][3][5] This is often attributed to the coordination of the sodium cation between the N2 nitrogen and a potential chelating group on the indazole, sterically hindering the approach of the electrophile to the N2 position.[5] Conversely, using bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can often lead to mixtures or favor the N2 isomer.
-
Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C7 position (like in our substrate) can significantly influence the electronic distribution and acidity of the N-H proton, thereby affecting regioselectivity. Studies on other 7-substituted indazoles have shown that groups like -NO₂ or -CO₂Me at C7 can confer excellent N2 regioselectivity.[1][3][6] The chloro group at C6 further modifies the electronic landscape.
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating or arylating agent can also impact the N1/N2 ratio. Primary alkyl halides are commonly used, but secondary alkyl tosylates have also been employed successfully.[1][7]
Q2: I am getting an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?
A2: To improve selectivity, a systematic optimization of reaction conditions is necessary.
-
Switch to a Selective Condition: If you are obtaining a mixture, first try the NaH/THF system, which has a strong precedent for N1 selectivity.[3]
-
Temperature Control: Perform the deprotonation with NaH at 0 °C before adding the electrophile. Then, allow the reaction to slowly warm to room temperature or gently heat it (e.g., to 50 °C) to drive the reaction to completion.[2]
-
Consider Protecting Groups: If direct alkylation remains problematic, an alternative strategy is to install a protecting group that can be selectively removed later. However, this adds steps to the synthesis.[8] For certain transformations, N-protection is essential.[9]
Troubleshooting Guide: N-H Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation. 2. Low quality or inactive base (e.g., old NaH). 3. Unreactive electrophile. 4. Insufficient temperature. | 1. Ensure anhydrous conditions. Use fresh, high-quality NaH (60% dispersion in mineral oil is common). 2. Allow sufficient time for deprotonation before adding the electrophile. 3. Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide or iodide). 4. Increase the reaction temperature after the addition of the electrophile. |
| Mixture of N1/N2 Isomers | 1. Non-optimal base/solvent combination. 2. Reaction temperature is too high, leading to equilibration. | 1. For N1 selectivity: Use NaH in THF.[1][3] 2. For N2 selectivity: While less common for this specific substrate without further modification, explore conditions like TfOH-catalyzed reactions with diazo compounds, which have shown high N2 selectivity for other indazoles.[10] 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃, DBU) and solvents (DMF, Dioxane, Acetonitrile). |
| Decomposition of Starting Material | 1. Base is too strong or temperature is too high. 2. Presence of incompatible functional groups. | 1. Use a milder base such as K₂CO₃ or Cs₂CO₃. 2. Lower the reaction temperature. 3. Ensure the electrophile does not contain functional groups that are sensitive to the basic conditions. |
Workflow for N1-Selective Alkylation
Caption: Workflow for a typical N1-selective alkylation using NaH/THF.
Section 2: C7-Br Derivatization via Suzuki-Miyaura Coupling
The C7-bromo position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[11]
Frequently Asked Questions (FAQs)
Q1: What are the best initial conditions to try for a Suzuki-Miyaura coupling at the C7 position?
A1: A robust starting point for Suzuki coupling on a bromo-indazole involves a palladium catalyst with a phosphine ligand, a base, and a suitable solvent system. A widely successful combination is Pd(dppf)Cl₂ as the catalyst, an inorganic base like K₂CO₃ or Cs₂CO₃, in a solvent mixture of dioxane and water.[11][12][13] Heating the reaction, often between 80-100 °C, is typically required.[14]
Q2: My Suzuki reaction is giving low yields. What are the common failure modes?
A2: Low yields in Suzuki reactions involving heteroaryl halides are common and can stem from several issues:
-
Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions and decompose by replacing the boronic acid group with a hydrogen atom.[12] This can be mitigated by using milder bases (like K₃PO₄ or KF), anhydrous conditions, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[14]
-
Debromination: The starting material can undergo hydrodehalogenation, where the bromine at C7 is replaced by a hydrogen. This is a common side reaction.[15] Optimizing the catalyst, ligand, and base system is key to minimizing this pathway.
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or decompose at high temperatures, leading to an incomplete reaction. Using robust pre-catalysts or ligands can help.
-
Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.[16]
Troubleshooting Guide: C7-Br Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | 1. Inactive catalyst. 2. Sub-optimal base or solvent. 3. Low reaction temperature. 4. Poor quality boronic acid. | 1. Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos or SPhos).[17][18] 2. Screen bases (Cs₂CO₃, K₂CO₃, K₃PO₄).[14] 3. Increase temperature (up to 120 °C, monitor for decomposition). 4. Use fresh boronic acid or a corresponding pinacol ester. |
| Significant Debromination | 1. Catalyst system promotes hydrodehalogenation. 2. Presence of hydride sources. 3. High temperature or long reaction time. | 1. Switch to a different ligand; bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[19] 2. Use carefully dried and degassed solvents. 3. Try lowering the reaction temperature and monitoring for conversion. |
| Protodeboronation of Coupling Partner | 1. Harsh basic conditions. 2. Presence of excess water. | 1. Use a milder base like KF or K₃PO₄. 2. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. 3. Minimize the amount of water in the solvent system or switch to an anhydrous solvent like DME or DMF.[16] |
| Homo-coupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst/ligand ratio. | 1. Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen).[20] 2. Re-evaluate the catalyst loading and ligand-to-metal ratio. |
Optimization Data for Suzuki-Miyaura Coupling
The following table, adapted from a study on a structurally similar C7-bromo-1H-indazole, illustrates the impact of catalyst and base selection on reaction yield.[11]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | K₂CO₃ (2) | Dioxane/H₂O | 24 | 55 |
| 2 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (2) | Dioxane/H₂O | 24 | 65 |
| 3 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 24 | 78 |
| 4 | Pd(dppf)Cl₂ (10) | K₃PO₄ (2) | Dioxane/H₂O | 24 | 72 |
| 5 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 24 | 85 |
| 6 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O | 12 | 82 |
Data adapted from a study on a C7-bromo-4-sulfonamido-1H-indazole derivative coupled with (4-methoxyphenyl)boronic acid.[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
N-protected 7-Bromo-6-chloro-indazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the N-protected 7-Bromo-6-chloro-indazole, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (nitrogen or argon) for 10-15 minutes.[14]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: C-Cl Derivatization via Buchwald-Hartwig Amination
While the C-Br bond is more reactive, the C-Cl bond can also be functionalized, typically under more forcing conditions. The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[21][22] Selective amination at the C6-chloro position without affecting the C7-bromo position is challenging and would require careful catalyst and condition selection, likely exploiting the differential reactivity of C-Br and C-Cl bonds in oxidative addition to Pd(0).
Decision Logic for Cross-Coupling
Caption: Decision workflow for selective cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Can I selectively aminate the C6-Cl position in the presence of the C7-Br bond?
A1: This is highly challenging. In palladium-catalyzed cross-coupling, the order of halide reactivity is generally I > Br > Cl.[9] Therefore, the C7-Br bond will almost certainly react preferentially under standard Buchwald-Hartwig conditions. Achieving selective C6-Cl amination would require a specialized catalyst system designed for C-Cl activation that shows low reactivity towards C-Br bonds, which is not a standard approach. A more viable strategy would be to first perform a reaction at the C7-Br position (e.g., Suzuki coupling) and then target the C6-Cl bond in a subsequent step.
Q2: What are the key components of a Buchwald-Hartwig amination reaction?
A2: The reaction requires an aryl halide (or triflate), an amine, a palladium source, a suitable phosphine ligand, and a base.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are crucial for success. Examples include Xantphos, DavePhos, or tBuXphos.[17][21] For indazoles specifically, tBuXphos has been noted as a good ligand choice.[21]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is very common, but others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are also used, especially with base-sensitive substrates.[17]
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 18. books.rsc.org [books.rsc.org]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Unexpected Side Products in Indazole Synthesis
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis can often be accompanied by the formation of unexpected side products, leading to purification challenges and reduced yields.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the mechanistic origins of common and unexpected impurities in key indazole syntheses and offer field-proven strategies to mitigate their formation.
Section 1: The Challenge of Regioisomers - N1 vs. N2 Substitution
One of the most frequent challenges in working with indazoles is controlling the regioselectivity of N-alkylation or N-arylation. The indazole core possesses two reactive nitrogen atoms, leading to the formation of N1 and N2-substituted isomers. The thermodynamic stability of the 1H-tautomer often makes the N1-substituted product the more stable isomer.[1][2] However, reaction conditions can be tuned to favor one over the other.
FAQ 1: My N-alkylation of a substituted indazole is giving me a mixture of N1 and N2 isomers. How can I favor the N1 isomer?
Answer:
Formation of the N1-substituted indazole is often favored under conditions that allow for thermodynamic control. Here are several strategies to increase the yield of your desired N1 product:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation.[3] The formation of the sodium salt of the indazole, followed by reaction with the electrophile, tends to yield the thermodynamically more stable N1 isomer.
-
Temperature Adjustment: Increasing the reaction temperature can sometimes promote the equilibration of the initially formed kinetic N2-product to the more stable thermodynamic N1-product.
-
Steric Hindrance: If your indazole scaffold allows, introducing a sterically bulky substituent at the C7 position can disfavor substitution at the adjacent N1 position, although this is a consideration for the design phase of your synthesis.
Protocol 1: Selective N-1 Alkylation of Indazole
-
Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1H-indazole (1.0 equivalent) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench carefully with water or methanol. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
FAQ 2: How can I selectively synthesize the N2-substituted indazole isomer?
Answer:
The formation of the N2-isomer is often favored under kinetically controlled conditions. Here are some approaches:
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is known to favor the formation of the N2-alkylated indazole.
-
Reaction Conditions: Using a more polar solvent and a weaker base at lower temperatures can also favor the formation of the kinetic N2 product.
-
Specific Synthetic Routes: Certain named reactions are known to directly produce 2H-indazoles. The Davis-Beirut and Cadogan reactions are prominent examples that primarily yield the 2H-indazole core.[3][4]
Section 2: Troubleshooting Specific Indazole Syntheses
This section addresses common issues and unexpected side products encountered in three widely used indazole synthesis methods: the Jacobsen, Davis-Beirut, and Cadogan reactions.
Jacobsen Indazole Synthesis
The Jacobsen synthesis typically involves the diazotization of an N-acylated o-toluidine, followed by an intramolecular cyclization. While effective, this classical method can suffer from inconsistent yields and side reactions related to the reactive diazonium salt intermediate.[5][6]
Question: I am performing a Jacobsen synthesis and observing a low and variable yield of my desired 1H-indazole. What are the likely side products and how can I improve the reaction?
Answer:
The critical step in the Jacobsen synthesis is the formation and subsequent cyclization of the diazonium salt.[5] Side reactions often stem from the instability of this intermediate.
Potential Side Products and Their Causes:
-
Phenolic Byproducts: The diazonium group can be displaced by water (if present in the reaction mixture) to form a phenol. This is a common side reaction in diazotization chemistry.
-
Azo Coupling Products: The highly electrophilic diazonium salt can react with any electron-rich aromatic compounds present in the reaction mixture, including the starting material or the indazole product itself, to form colored azo compounds.
-
Incomplete Cyclization: If the cyclization step is inefficient, the diazonium salt may decompose through other pathways before the desired ring closure occurs.
Troubleshooting Strategies:
| Observed Problem | Potential Cause | Suggested Solution |
| Low and inconsistent yield | Instability of the diazonium salt intermediate. | Strictly control the reaction temperature during diazotization, typically between 0-5 °C, to minimize decomposition.[6] |
| Presence of colored impurities | Formation of azo coupling byproducts. | Ensure slow, controlled addition of the sodium nitrite solution to prevent a buildup of nitrous acid and diazonium salt. Work in a homogenous solution to avoid localized high concentrations. |
| Isolation of phenolic compounds | Reaction of the diazonium salt with water. | Use anhydrous or close to anhydrous conditions where possible, and ensure starting materials and solvents are dry. |
Workflow for Jacobsen Indazole Synthesis
Caption: Workflow for the Jacobsen indazole synthesis and potential side reactions.
Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile method for synthesizing 2H-indazoles from o-nitrobenzylamines or related starting materials.[7][8] The reaction is sensitive to conditions, and deviations can lead to incomplete reactions or alternative products.
Question: My Davis-Beirut reaction is giving a low yield. How can I optimize it, and what are the possible side reactions?
Answer:
Low yields in the Davis-Beirut reaction can often be traced back to suboptimal reaction conditions.
Key Factors and Troubleshooting:
-
Water Content: The presence of a controlled amount of water can be crucial for the success of the reaction. However, excessive water can lead to a significant decrease in yield due to competing pathways. If you are running the reaction under strictly anhydrous conditions and observing low conversion, consider the controlled addition of a small amount of water.
-
Base Concentration: The concentration of the base (e.g., KOH) is a critical parameter. You may need to perform a small-scale optimization to find the ideal concentration for your specific substrate.
-
Incomplete Cyclization: If the reaction does not go to completion, you may observe the starting o-nitrobenzylamine or partially reacted intermediates in your crude product. Ensure adequate reaction time and temperature, monitoring by TLC or LC-MS to determine the point of maximum conversion.
Mechanism of Incomplete Davis-Beirut Reaction
Caption: Simplified pathway of the Davis-Beirut reaction and potential for incomplete reaction.
Cadogan Reaction
The Cadogan reaction is a reductive cyclization of o-nitroarenes, often carried out at high temperatures with phosphite reagents, to yield 2H-indazoles.[9] The harsh conditions can lead to the formation of specific side products.
Question: I have identified an unexpected product in my Cadogan reaction with a mass corresponding to my desired indazole plus an oxygen atom. What is this species and how can I avoid it?
Answer:
You have likely formed a 2H-indazole N-oxide . These are known intermediates in the Cadogan reaction and can sometimes be isolated, especially if the reaction is not driven to completion.[10]
Formation and Mitigation of N-Oxides:
-
Mechanism of Formation: The phosphite reagent deoxygenates the starting nitro group stepwise. The reaction can be interrupted at the N-oxide stage before complete deoxygenation to the indazole.
-
How to Avoid N-Oxide Formation:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the deoxygenation of the N-oxide intermediate to the final indazole product.
-
Sufficient Reducing Agent: Ensure you are using an adequate excess of the phosphite reagent to fully deoxygenate all intermediates.
-
Identification of 2H-Indazole N-Oxides:
-
Mass Spectrometry: As you've observed, the molecular ion will be 16 amu higher than the expected indazole product.
-
NMR Spectroscopy: The proton and carbon signals of the indazole N-oxide will be shifted compared to the deoxygenated indazole. For example, the ¹³C NMR resonances for carbons 3 and 7a in indazole N1-oxides are shielded compared to the parent indazole, reflecting the electron-donating nature of the N-oxide.[11]
Cadogan Reaction Pathway and N-Oxide Formation
Caption: Stepwise reduction in the Cadogan reaction, highlighting the N-oxide intermediate.
Section 3: Purification and Characterization of Indazoles and Side Products
Question: I have a mixture of N1 and N2-indazole isomers that are difficult to separate by standard column chromatography. Are there other purification techniques I can try?
Answer:
Separating regioisomers can be challenging due to their similar polarities. Here are some strategies:
-
Recrystallization from Mixed Solvents: This can be a powerful technique for separating isomers. A Chinese patent describes the use of mixed solvent systems such as acetone/water, ethanol/water, or THF/water for the recrystallization and separation of N1 and N2-substituted indazole isomers with high purity.[12] The key is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.
Protocol 2: General Procedure for Isomer Separation by Mixed-Solvent Recrystallization
-
Solvent Screening: In small vials, test the solubility of your isomer mixture in various single solvents at room temperature and upon heating. Look for a solvent that dissolves the mixture when hot but in which the product is sparingly soluble at room temperature.
-
Finding an Anti-Solvent: Identify a second solvent (the "anti-solvent") in which your compound is poorly soluble. This solvent should be miscible with the first solvent.
-
Recrystallization: Dissolve the crude mixture in a minimal amount of the hot primary solvent. While the solution is still warm, slowly add the anti-solvent dropwise until the solution becomes slightly turbid.
-
Crystallization: If necessary, add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.
-
Analysis: Analyze the purity of the crystals and the mother liquor by ¹H NMR or LC-MS to determine the efficiency of the separation.
Question: How can I confidently distinguish between my N1 and N2-substituted indazole isomers using NMR?
Answer:
Two-dimensional NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for this purpose.
-
For N1-Substituted Indazoles: You will typically observe a correlation between the protons of the substituent on N1 and the C7a carbon of the indazole ring.
-
For N2-Substituted Indazoles: You will observe a correlation between the protons of the substituent on N2 and the C3 carbon of the indazole ring.
Additionally, the chemical shift of the H-3 proton is often a good indicator. In 2H-indazoles, the H-3 proton is generally more deshielded and appears further downfield in the ¹H NMR spectrum compared to the H-3 proton in the corresponding 1H-indazole.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Stability issues of 7-Bromo-6-chloro-1H-indazole under different conditions
Technical Support Center: 7-Bromo-6-chloro-1H-indazole
A Guide for Researchers on Stability and Handling
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the stability of this critical research compound. This guide moves beyond simple data sheets to explain the 'why' behind the observed properties and provides actionable troubleshooting advice for your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability & Handling
This section addresses the most common initial questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light.[1] Storing under these conditions minimizes the risk of degradation from atmospheric moisture, oxygen, and photolytic processes.
Scientist's Insight: The indazole ring, while aromatic, can be susceptible to slow oxidation over time. The N-H proton is weakly acidic, making the molecule sensitive to environmental factors. An inert atmosphere is not just a suggestion but a critical requirement to prevent the formation of N-oxides or other oxidative degradation products that could compromise your experimental results.
Q2: Is this compound sensitive to light?
Yes, prolonged exposure to UV or high-intensity light should be avoided. Halogenated aromatic compounds can be susceptible to photolytic degradation, which may involve the cleavage of the carbon-halogen bond. Always store the solid material in an amber vial or in a dark location.[2] Solutions of the compound should be freshly prepared and protected from light during reactions if photostability is a concern.
Q3: The solid material has a slight yellow or tan color. Is it degraded?
While a pure compound is often white or off-white, a slight coloration to yellow or tan is not uncommon for halogenated indazoles and does not necessarily indicate significant degradation.[3] However, a pronounced change to brown or dark brown, especially if the material becomes gummy, suggests the presence of impurities or degradation products. Before use, it is best practice to verify the purity of any suspect material by a suitable analytical method like HPLC or NMR.
Q4: What solvents are recommended for dissolving this compound?
This compound exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It has moderate solubility in alcohols like methanol and ethanol and lower solubility in less polar solvents like dichloromethane and ethyl acetate. It is poorly soluble in water. When preparing solutions, always use anhydrous solvents if subsequent reactions are sensitive to moisture.
Part 2: Troubleshooting Guide for Experimental Issues
This section is formatted to address specific problems you might encounter during your research, providing causal explanations and solutions.
Observation: "During my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I'm seeing significant amounts of a de-brominated or de-chlorinated side product."
Potential Cause & Scientific Explanation:
This is a common issue known as hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom.[4][5] This reductive cleavage is often catalyzed by the same palladium catalysts used in cross-coupling reactions.[6] Several factors can promote this unwanted side reaction:
-
Reactivity Difference: The Carbon-Bromine bond is generally weaker and more reactive than the Carbon-Chlorine bond. Therefore, you are more likely to observe selective de-bromination over de-chlorination.[7][8]
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of certain hydride sources (e.g., impurities in solvents, certain bases, or boronic acids) can favor hydrodehalogenation.[4][8]
-
Catalyst Choice: Some palladium catalysts and ligand systems are more prone to promoting hydrodehalogenation than others.
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature: Start by reducing the reaction temperature. Many cross-coupling reactions can proceed efficiently at lower temperatures, which will disfavor the reductive pathway.
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reduction of the product.
-
Screen Catalysts and Ligands: If the problem persists, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Ligands with high electron density on the palladium center can sometimes increase the rate of reductive elimination.
-
Use Anhydrous & Degassed Reagents: Ensure all solvents and reagents are rigorously dried and degassed to remove potential hydride sources and oxygen, which can affect catalyst performance.
Observation: "My compound appears to be degrading in a basic or acidic solution during workup or analysis."
Potential Cause & Scientific Explanation:
Indazoles are amphoteric, meaning they can react with both acids and bases. The stability of this compound can be compromised under strong pH conditions.
-
Acidic Conditions: In strong acid, the pyrazole ring can be protonated. While generally stable, prolonged heating in strong aqueous acid could potentially lead to slow decomposition or ring-opening, though this is less common for the core ring structure.[9]
-
Basic Conditions: The N-H proton of the indazole is acidic (pKa is generally in the range of 14-15). Strong bases will deprotonate the indazole to form an indazolide anion. This anion is more electron-rich and can be more susceptible to oxidation or other degradation pathways.
Troubleshooting Steps & Solutions:
-
Use Mild Conditions: During aqueous workups, use mild acids (e.g., dilute citric acid, NH₄Cl solution) and bases (e.g., saturated NaHCO₃ solution) instead of strong HCl or NaOH.
-
Avoid Prolonged Exposure: Minimize the time the compound spends in aqueous acidic or basic solutions. Promptly extract your compound into an organic solvent.
-
Buffer HPLC Mobile Phases: If analyzing by reverse-phase HPLC, ensure the mobile phase is buffered to a stable pH range (typically pH 3-7) to ensure reproducible chromatography and prevent on-column degradation.
Part 3: Protocols & Data Presentation
To empower your research, this section provides a standardized protocol for evaluating stability and a template for presenting the data.
Forced degradation studies are essential for understanding the intrinsic stability of a molecule by intentionally exposing it to stress conditions.[10][11][12][13]
Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[14]
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Sample Preparation for Analysis:
-
At t=0 and t=24 hours, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with a 50:50 acetonitrile:water mobile phase.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent peak from all major degradation products.
-
Calculate the percentage of the parent compound remaining and identify the mass of any significant degradation products.
-
All quantitative results from the forced degradation study should be summarized in a clear table.
| Stress Condition | Incubation Time (h) | Incubation Temp. (°C) | % Parent Compound Remaining | m/z of Major Degradants |
| Control (t=0) | 0 | RT | 100% | N/A |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal | 24 | 60 | ||
| Photolytic | 24 | ICH Chamber |
Part 4: Visual Workflow and Pathway Diagrams
Visual aids are critical for understanding complex experimental workflows.
This diagram provides a logical workflow for diagnosing and solving issues related to hydrodehalogenation during cross-coupling reactions.
Caption: Troubleshooting workflow for hydrodehalogenation.
References
- 1. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 2. lsu.edu [lsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-temperature hydrodehalogenation of halogenated heteropentalenes with one or two heteroatoms. | Semantic Scholar [semanticscholar.org]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-6-chloro-1H-indazole
Welcome to the technical support center for the bulk production of 7-Bromo-6-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up this important synthesis. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a large scale?
A1: For bulk production, the most viable routes typically start from readily available and cost-effective materials. A common and effective strategy involves a two-step sequence: the regioselective bromination of a substituted benzonitrile followed by cyclization with hydrazine.[1][2][3] For instance, starting with a 2,6-disubstituted benzonitrile is a practical approach. An alternative, though potentially more complex route, could involve the functionalization of a pre-formed indazole core, but this often presents challenges with regioselectivity.[4][5]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Safety is paramount in any scale-up operation. Key considerations include:
-
Exothermic Reactions: The bromination step, particularly with strong acids like sulfuric acid, can be highly exothermic.[1] It is crucial to have robust temperature control, including efficient cooling systems and controlled addition rates of reagents.
-
Hydrazine Handling: Hydrazine is a toxic and potentially explosive reagent.[1][2][6] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. For large-scale reactions, using a closed system for transfers is recommended.
-
Pressure Management: If the reaction is conducted in a sealed reactor, it is essential to monitor and control the internal pressure, especially during heating.[1]
-
Waste Disposal: All waste materials, including acidic and organic waste, must be handled and disposed of according to institutional and regulatory guidelines.
Q3: Which analytical techniques are recommended for in-process control and final product characterization?
A3: A combination of analytical techniques is essential for monitoring the reaction and ensuring the quality of the final product.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the progress of the reaction and the formation of impurities.[5] Thin-Layer Chromatography (TLC) can also be used for quick checks.
-
Final Product Characterization:
-
Purity: HPLC is used to determine the final purity of the product.[5]
-
Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and regiochemistry of the final product.[5] Mass Spectrometry (MS) will confirm the molecular weight.
-
Physical Properties: Melting point analysis can be used as an indicator of purity.
-
Detailed Experimental Protocol
This protocol outlines a scalable, two-step synthesis of this compound.
Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile
This step is analogous to established procedures for the regioselective bromination of similar substrates.[1][2][7]
-
Reagents and Solvents:
-
2,6-Dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (96%)
-
Ice-cold water
-
Ethyl Acetate
-
-
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (10 eq.).
-
Cool the acid to 0-5 °C.
-
Slowly add 2,6-dichlorobenzonitrile (1 eq.) while maintaining the internal temperature below 10 °C.
-
Once the starting material is fully dissolved, add N-Bromosuccinimide (1.07 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a separate vessel containing ice-cold water (15 volumes) to precipitate the product.
-
Filter the resulting solid and wash the filter cake with water until the filtrate is neutral.
-
Wash the filter cake with cold ethyl acetate to remove any unreacted starting material.
-
Dry the product, 3-Bromo-2,6-dichlorobenzonitrile, under vacuum.
-
Step 2: Cyclization to form this compound
-
Reagents and Solvents:
-
3-Bromo-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
Sodium Acetate (NaOAc)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
-
Procedure:
-
Charge a reactor with 3-Bromo-2,6-dichlorobenzonitrile (1 eq.), sodium acetate (1.2 eq.), and 2-MeTHF (5 volumes).
-
Add hydrazine hydrate (4 eq.) to the mixture.
-
Heat the reaction mixture to 95 °C and maintain for 18 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the mixture to room temperature.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound.
-
Troubleshooting Guide
Problem 1: Low yield in the bromination step.
-
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: Over-bromination or hydrolysis of the nitrile group can occur.[1]
-
Loss during Workup: The product may have some solubility in the aqueous layer or the wash solvent.
-
-
Solutions:
-
Reaction Time/Temperature: Ensure the reaction is stirred for a sufficient time at the optimal temperature. Monitor with HPLC to confirm completion.
-
Reagent Quality: Use high-purity NBS and sulfuric acid.
-
Workup: Ensure the precipitation is carried out at a low temperature to minimize product loss. Be judicious with the amount of ethyl acetate used for washing.
-
Problem 2: Poor regioselectivity during bromination.
-
Possible Causes:
-
Reaction Conditions: The choice of brominating agent and reaction conditions can influence the position of bromination.
-
-
Solutions:
Problem 3: Formation of impurities during cyclization.
-
Possible Causes:
-
Incomplete Reaction: Unreacted 3-Bromo-2,6-dichlorobenzonitrile may remain.
-
Side Reactions: Hydrazine can react in other ways, or the product may degrade under prolonged heating.
-
-
Solutions:
-
Temperature Control: Maintain the reaction temperature at 95 °C. Higher temperatures may lead to degradation.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
-
Purification: If impurities are present, recrystallization is an effective method for purification.[8] A solvent screen may be necessary to find the optimal solvent system.[8]
-
Problem 4: The final product is an oil or difficult to crystallize.
-
Possible Causes:
-
High Impurity Level: Significant amounts of impurities can inhibit crystallization.
-
Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.
-
-
Solutions:
-
Pre-purification: If the product "oils out," consider a preliminary purification step like column chromatography on a small scale to isolate a pure sample for seeding.[8]
-
Recrystallization Technique: Ensure the solution is not cooled too quickly. Slow cooling promotes the formation of larger, purer crystals. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[8]
-
Drying: Dry the final product thoroughly under vacuum to remove all residual solvent.
-
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Cyclization | Overall |
| Typical Yield | 75-80%[1] | 50-56%[2] | 38-45%[2][3] |
| Purity (by HPLC) | >95% (crude) | >98% (after recrystallization) | >98% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Bulk Production Process Flow
Caption: High-level process flow for bulk synthesis.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Indazole Scaffold: A Comparative Guide to the Biological Activity of 7-Bromo-6-chloro-1H-indazole and Its Analogs in Kinase Inhibition
The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to form key interactions with biological targets have made it a cornerstone in the development of numerous therapeutic agents, particularly in oncology.[1][2] Clinically approved drugs such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors, feature the indazole core, underscoring its significance in targeting aberrant signaling pathways that drive cancer progression.[3][4]
This guide provides a comprehensive comparison of the potential biological activity of 7-Bromo-6-chloro-1H-indazole, a halogenated derivative, with other well-characterized indazole compounds. While specific, publicly available biochemical data for this compound is limited, this guide will leverage data from structurally related analogs to provide a robust, scientifically grounded analysis for researchers, scientists, and drug development professionals. By examining structure-activity relationships (SAR) and detailing key experimental methodologies, we aim to illuminate the compound's potential and guide future research endeavors.
Comparative Analysis of Indazole-Based Kinase Inhibitors
The primary mechanism by which indazole derivatives exert their anti-cancer effects is through the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling, proliferation, and survival.[3] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and AXL receptor tyrosine kinase, which are crucial mediators of tumor angiogenesis and metastasis, respectively.[5][6]
Structure-Activity Relationship Insights
The substitution pattern on the indazole ring is critical for determining both potency and selectivity. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and its interaction with the target protein. The presence of bromine and chlorine atoms, as in this compound, can influence the molecule's electronic distribution and steric profile, potentially enhancing its binding affinity within the ATP-binding pocket of a kinase.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities of representative indazole scaffolds against key kinases implicated in cancer. This comparative data serves as a benchmark for estimating the potential efficacy of this compound.
Table 1: Inhibitory Activity of 6-Bromo-1H-Indazole Derivatives Against VEGFR-2
| Compound ID (from source) | Target Kinase | IC50 (nM) | Source |
| Derivative W4 | VEGFR-2 | < 5 | [7] |
| Derivative W5 | VEGFR-2 | Not specified, potent | [7] |
| Derivative W7 | VEGFR-2 | Not specified, potent | [7] |
| Derivative W9 | VEGFR-2 | Not specified, potent | [7] |
| Pazopanib (Reference) | VEGFR-2 | 30 | [3] |
| Axitinib (Reference) | VEGFR-2 | 0.2 | [7] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and are presented to illustrate the potential of this scaffold.[7]
Table 2: Inhibitory Activity of Other Potent Indazole Analogs
| Compound/Scaffold ID | Target Kinase(s) | IC50 (nM) | Source |
| UNC2025 | AXL, MER, FLT3 | 1.6 (AXL) | [6] |
| Compound 30 (Indazole Derivative) | VEGFR-2 | 1.24 | [8] |
| Axl-IN-19 (7-Azaindazole) | AXL | 5.3 | |
| Compound 7 (Indazole Derivative) | IDO1 Expression | Potent Suppression | [9] |
| Bemcentinib (Reference AXL Inhibitor) | AXL | 5.2 |
The potent, low nanomolar activity of 6-bromo-indazole derivatives against VEGFR-2 suggests that the 7-bromo-6-chloro analog could also exhibit significant inhibitory activity.[7] The halogen atoms at positions 6 and 7 are likely to occupy hydrophobic pockets within the kinase domain, potentially forming favorable interactions that contribute to high-affinity binding. Further experimental validation is required to confirm this hypothesis.
Key Signaling Pathways and Experimental Workflows
Understanding the molecular context in which these inhibitors function is crucial for rational drug design. The VEGFR-2 and AXL signaling pathways are primary targets for indazole-based inhibitors.
VEGFR-2 and AXL Signaling Pathways
Caption: Key signaling pathways inhibited by indazole derivatives.
Experimental Protocols
To empirically determine the biological activity of this compound, standardized in vitro assays are essential. The following protocols describe a luminescent kinase assay to determine enzymatic inhibition and an MTT assay to assess anti-proliferative effects in cancer cell lines.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol provides a robust method for quantifying the inhibitory activity of a test compound against a specific protein kinase. It measures the amount of ATP remaining in solution following a kinase reaction.
Methodology:
-
Preparation of Reagents:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, then dilute further in the kinase buffer.
-
Prepare a solution of the target kinase (e.g., VEGFR-2 or AXL) and its specific substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for the target kinase.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound. Include wells with DMSO only as a vehicle control.
-
Add 20 µL of the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HUVEC for angiogenesis studies or A549 for lung cancer) from culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Experimental Workflow Visualization
Caption: Workflow for evaluating the biological activity of novel kinase inhibitors.
Conclusion and Future Directions
The indazole scaffold is a validated and highly promising starting point for the development of potent kinase inhibitors. Based on the strong anti-cancer activity observed for structurally similar 6-bromo-1H-indazole derivatives, it is scientifically reasonable to hypothesize that This compound holds significant potential as an inhibitor of key oncogenic kinases such as VEGFR-2 and AXL. The strategic placement of halogen atoms at positions 6 and 7 may confer enhanced potency and favorable pharmacological properties.
However, this hypothesis must be confirmed through rigorous experimental validation. The protocols detailed in this guide provide a clear roadmap for determining the compound's in vitro efficacy and cellular activity. Future studies should focus on performing these assays to generate robust IC50 data for this compound. Subsequent research could involve kinome-wide selectivity profiling to identify its primary targets and off-targets, followed by structural biology studies to elucidate its binding mode. Such a data-driven approach will be instrumental in advancing this promising compound from a chemical scaffold to a potential lead candidate in cancer drug discovery.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Framework for Kinase Inhibition in Oncology
A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a paradigm shift, moving from broad-spectrum cytotoxic agents to precision medicines aimed at specific oncogenic drivers. Within this arena, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently yields potent and selective inhibitors against a range of therapeutically relevant kinases. This guide provides a comparative analysis of kinase inhibitors derived from the indazole scaffold against other prominent classes of inhibitors, using the versatile, di-halogenated building block, 7-Bromo-6-chloro-1H-indazole , as a conceptual starting point for drug discovery workflows.
While this compound is not itself an active therapeutic agent, its structure represents a valuable starting point for medicinal chemists. The presence of two distinct halogen atoms at key positions allows for differential and regioselective functionalization, enabling the rapid synthesis of diverse compound libraries to probe the chemical space around a kinase's active site. This guide will explore the potential of this scaffold by comparing established indazole-based drugs with other key kinase inhibitors used in modern oncology.
The Strategic Advantage of the Indazole Scaffold in Kinase Inhibition
The efficacy of many kinase inhibitors hinges on their ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The indazole core is exceptionally well-suited for this role. Its bicyclic structure, featuring a pyrazole ring fused to a benzene ring, presents hydrogen bond donors and acceptors in a spatially favorable orientation to mimic the adenine portion of ATP, thereby enabling potent and stable binding. This fundamental interaction is a recurring theme in many successful indazole-based drugs.
Comparative Analysis of Representative Kinase Inhibitors
To understand the performance of indazole-based drugs, we will compare them against inhibitors with different core scaffolds that target various oncogenic pathways. The selected agents are staples in the clinical oncologist's armamentarium, each with a distinct mechanism and target profile.
Group 1: Indazole-Based Multi-Targeted Inhibitors
Axitinib and Pazopanib are prime examples of drugs leveraging the indazole core to achieve potent inhibition of multiple receptor tyrosine kinases (RTKs), primarily those involved in angiogenesis.
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs). Its indazole structure is key to its high affinity for the ATP-binding pocket of these receptors. Axitinib is primarily used in the treatment of advanced renal cell carcinoma (RCC).
-
Pazopanib (Votrient®): Another multi-targeted tyrosine kinase inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit. It is also formulated as a hydrochloride salt and is used for advanced RCC and soft tissue sarcoma.
Group 2: Non-Indazole Kinase Inhibitors
-
Erlotinib (Tarceva®): A quinazoline-based inhibitor targeting the epidermal growth factor receptor (EGFR). It reversibly binds to the ATP-binding site of EGFR, preventing receptor autophosphorylation and downstream signaling. It is primarily used in non-small cell lung cancer (NSCLC) with specific EGFR mutations.
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E mutation. Its 7-azaindole scaffold acts as a hinge-binder. Vemurafenib is a cornerstone treatment for metastatic melanoma harboring this mutation.
-
Crizotinib (Xalkori®): An aminopyridine-based inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 receptor tyrosine kinases. It is used to treat NSCLC in patients with ALK or ROS1 gene rearrangements.
Data Summary: Performance Comparison
| Inhibitor | Core Scaffold | Primary Kinase Targets | IC₅₀ Values (nM) | Primary Indications |
| Axitinib | Indazole | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | Advanced Renal Cell Carcinoma (RCC) |
| Pazopanib | Indazole | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit | 10, 30, 47, 71/84, 74 | Advanced RCC, Soft Tissue Sarcoma |
| Erlotinib | Quinazoline | EGFR | 2-20 (mutant dependent) | Non-Small Cell Lung Cancer (NSCLC) |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | BRAF (V600E) | ~31 | Metastatic Melanoma |
| Crizotinib | Aminopyridine | ALK, ROS1, c-MET | ~20-50 | NSCLC (ALK+/ROS1+) |
IC₅₀ values are approximate and can vary based on assay conditions.
From Building Block to Lead Compound: A Workflow Perspective
The journey from a chemical scaffold like this compound to a clinical candidate involves iterative cycles of synthesis, screening, and optimization. The di-halogenated nature of this starting material is particularly advantageous for creating a diverse library of derivatives for screening.
Causality in Experimental Choices:
-
Suzuki-Miyaura Coupling: This reaction is chosen for its reliability in forming C-C bonds. The bromine atom at the C7 position of the indazole is typically more reactive in palladium-catalyzed cross-coupling than the chlorine atom, allowing for selective functionalization at this position first. By introducing various aryl or heteroaryl groups, chemists can probe interactions with hydrophobic pockets near the hinge region.
-
Buchwald-Hartwig Amination: Following functionalization at C7, the less reactive C6-chloro position can be targeted, often under slightly different catalytic conditions. This C-N bond-forming reaction is ideal for introducing amine-containing side chains that can form additional hydrogen bonds or salt bridges with the protein, enhancing both potency and selectivity.
Experimental Protocols for Inhibitor Characterization
A self-validating system for drug discovery requires robust, reproducible assays. The following protocols are industry standards for primary and secondary screening of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.
Principle: The assay is a homogeneous, luminescence-based method performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 5 µL of the target kinase and its specific substrate solution.
-
Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Cytotoxicity Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.
Principle: This is a homogeneous luminescent assay that lyses cells and generates a "glow-type" signal from the luciferase reaction using the ATP released from viable cells. The signal is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test inhibitor to the wells. Include a vehicle-only (DMSO) control. Incubate for 72 hours under standard cell culture conditions.
-
Assay Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
-
Analysis: Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.
Conclusion and Future Directions
The indazole scaffold, exemplified by drugs like Axitinib and Pazopanib, has proven to be a highly effective framework for designing multi-targeted kinase inhibitors, particularly against RTKs involved in angiogenesis. Its favorable geometry for hinge binding provides a strong foundation for achieving high potency
A Comparative Analysis of Synthetic Routes to 7-Bromo-6-chloro-1H-indazole: A Guide for Medicinal and Process Chemists
The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 7-Bromo-6-chloro-1H-indazole stands out as a key building block for the synthesis of complex pharmaceutical intermediates. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details essential for researchers in drug discovery and process development.
Introduction to this compound
This compound is a valuable heterocyclic compound, the structure of which lends itself to diverse functionalization, making it an attractive starting material for the synthesis of targeted therapeutics. The presence of two distinct halogen atoms at the 6- and 7-positions allows for selective modification through various cross-coupling reactions, enabling the construction of diverse molecular libraries for drug screening.
This guide will dissect two potential synthetic pathways to this important molecule, evaluating their respective merits and challenges. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations found in the literature.
Route A: Synthesis via Cyclization of a Substituted o-Nitrotoluene Derivative
This approach leverages the construction of the indazole ring from a suitably substituted o-nitrotoluene precursor. The key steps involve the strategic introduction of the bromine and chlorine atoms onto the aromatic ring, followed by the formation of the pyrazole ring.
Proposed Synthetic Pathway for Route A
Caption: Proposed synthetic workflow for Route A.
Rationale and Discussion of Route A
This route commences with the commercially available 2-chloro-6-nitrotoluene. The primary challenge lies in the regioselective introduction of the bromine atom at the position ortho to the chloro group and meta to the nitro group. While direct bromination of 2-chloro-6-nitrotoluene is conceivable, achieving the desired regioselectivity could be problematic due to the directing effects of the existing substituents. A more controlled approach might involve starting from a different precursor where the substitution pattern is pre-established.
Following the potential bromination, the methyl group needs to be functionalized to enable the cyclization. A common strategy involves radical bromination to form the benzyl bromide, followed by a Gabriel synthesis and subsequent hydrazinolysis to yield the corresponding benzylamine. The final step is a reductive cyclization of the o-nitrobenzylamine derivative, which can be achieved using various reducing agents like tin(II) chloride. This step proceeds via the in situ formation of the corresponding aniline, which then undergoes intramolecular condensation to form the indazole ring.
While theoretically sound, this route presents significant challenges in terms of regioselectivity and the number of synthetic steps, which could impact the overall yield and scalability.
Experimental Protocol for a Key Step in Route A (Hypothetical)
Synthesis of 2-Bromo-3-chloro-6-nitrobenzylamine (Hypothetical):
-
Bromination of 2-Chloro-6-nitrotoluene: To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 24 hours. Pour the reaction mixture onto ice and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography to obtain 2-bromo-3-chloro-6-nitrotoluene.
-
Radical Bromination: A mixture of 2-bromo-3-chloro-6-nitrotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed under nitrogen for 4-6 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield 2-bromo-3-chloro-6-nitrobenzyl bromide.
-
Gabriel Synthesis and Hydrazinolysis: The benzyl bromide (1.0 eq) is treated with potassium phthalimide (1.1 eq) in dimethylformamide (DMF) at 80 °C for 3 hours. The reaction mixture is cooled, and hydrazine hydrate (2.0 eq) is added. The mixture is stirred at 60 °C for 4 hours. After cooling, the mixture is poured into water and extracted with dichloromethane. The organic layer is washed with water and brine, dried, and concentrated to give the crude 2-bromo-3-chloro-6-nitrobenzylamine, which can be purified by crystallization or chromatography.
Route B: Synthesis via Sandmeyer Reaction on a Pre-formed Indazole Ring
This alternative strategy focuses on constructing the indazole core first and then introducing the bromine atom at the desired position using a Sandmeyer reaction. This approach often offers better control over the final substitution pattern.
Proposed Synthetic Pathway for Route B
Caption: Proposed synthetic workflow for Route B.
Rationale and Discussion of Route B
Route B commences with the synthesis of a 6-chloro-7-nitro-1H-indazole intermediate. A plausible starting material is 2-methyl-3-nitroaniline. Diazotization of the aniline followed by a Sandmeyer reaction with cuprous chloride would introduce the chlorine atom. Subsequent intramolecular cyclization would yield the desired 6-chloro-7-nitro-1H-indazole.
The nitro group at the 7-position can then be selectively reduced to an amino group using standard conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This provides the key intermediate, 6-chloro-1H-indazol-7-amine.
The final and crucial step is the conversion of the amino group to a bromo group via a Sandmeyer reaction. This involves diazotization of the aminoindazole with sodium nitrite in the presence of hydrobromic acid, followed by treatment with cuprous bromide. The Sandmeyer reaction is a well-established and reliable method for introducing halogens onto aromatic rings, often proceeding with high yields and selectivity.[1][2][3][4]
This route is generally more convergent and relies on more predictable and well-documented reactions, making it a potentially more efficient and scalable approach compared to Route A.
Experimental Protocol for Key Steps in Route B
Synthesis of 6-Chloro-1H-indazol-7-amine:
-
Synthesis of 6-Chloro-7-nitro-1H-indazole (from 2-Methyl-3-nitroaniline): A detailed procedure for a similar transformation to produce 6-nitroindazole from 2-methyl-5-nitroaniline is available.[5] A modified procedure would involve diazotizing 2-methyl-3-nitroaniline with sodium nitrite in hydrochloric acid, followed by reaction with cuprous chloride to introduce the chlorine atom, and subsequent cyclization.
-
Reduction of 6-Chloro-7-nitro-1H-indazole: To a solution of 6-chloro-7-nitro-1H-indazole (1.0 eq) in ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (4.0 eq) portion-wise. Heat the mixture to reflux for 2-3 hours. After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-chloro-1H-indazol-7-amine.
Synthesis of this compound via Sandmeyer Reaction:
-
Diazotization: Dissolve 6-chloro-1H-indazol-7-amine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (1.2 eq) in hydrobromic acid. To this solution, add the freshly prepared diazonium salt solution dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Comparative Analysis and Conclusion
| Feature | Route A (from o-Nitrotoluene) | Route B (from Indazole Precursor) |
| Starting Material | 2-Chloro-6-nitrotoluene | 2-Methyl-3-nitroaniline |
| Key Reactions | Electrophilic Bromination, Radical Bromination, Gabriel Synthesis, Reductive Cyclization | Diazotization, Sandmeyer Reaction, Nitration, Reduction |
| Regioselectivity | Potentially problematic in the initial bromination step. | Generally high, especially in the Sandmeyer reaction. |
| Number of Steps | Potentially longer and more complex. | More convergent and potentially shorter. |
| Scalability | May face challenges due to multi-step nature and potential for side products. | More amenable to scale-up due to the use of well-established reactions. |
| Overall Yield | Likely to be lower due to the cumulative losses over multiple steps. | Potentially higher due to more efficient and selective reactions. |
Further optimization of reaction conditions for each step in the chosen route will be crucial for maximizing yields and purity, and should be guided by careful in-process monitoring and product characterization.
References
- 1. 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromo-6-chloro-1H-indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its unique structure facilitates critical interactions within the ATP-binding pocket of a wide array of kinases, making it a "privileged scaffold" in drug discovery. Numerous approved anti-cancer drugs, such as axitinib and pazopanib, feature this core structure, underscoring its therapeutic significance. The strategic placement of halogen atoms, such as bromine and chlorine, on the indazole ring system can profoundly influence the inhibitor's potency and, critically, its selectivity.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profiles of novel 7-Bromo-6-chloro-1H-indazole-based kinase inhibitors, a crucial step in advancing these compounds from promising leads to viable clinical candidates.
While specific cross-reactivity data for the this compound scaffold is not extensively available in the public domain, this guide will leverage data from structurally related indazole-based inhibitors to provide a robust comparative framework. We will delve into the gold-standard methodologies for assessing kinase selectivity, interpret the resulting data, and discuss the implications for drug development.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites. This conservation presents a significant challenge in designing inhibitors that are highly selective for their intended target.[2][3] Off-target inhibition can lead to a range of outcomes, from unexpected toxicities to potentially beneficial polypharmacology, where a single drug modulates multiple disease-relevant pathways.[4][5] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for predicting both its efficacy and its safety profile.[6][7]
A comprehensive cross-reactivity analysis allows researchers to:
-
Identify potential off-target liabilities: Early identification of off-targets can help to mitigate the risk of adverse events in later stages of development.
-
Uncover novel therapeutic opportunities: An inhibitor's activity against unforeseen targets may suggest new disease indications.[5]
-
Guide structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity can inform the design of more potent and specific inhibitors.[1][8]
-
Provide a rationale for observed cellular phenotypes: A detailed kinase inhibition profile can help to elucidate the molecular mechanisms underlying a compound's biological effects.
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately determining the selectivity of a kinase inhibitor. Combining in vitro biochemical assays with cell-based target engagement studies provides a comprehensive picture of a compound's activity.
In Vitro Kinome Profiling: The KINOMEscan™ Approach
The KINOMEscan™ platform is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[9] This technology provides a broad overview of an inhibitor's selectivity across the kinome.
Principle of the Assay: The assay relies on a competition between the test inhibitor and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound. The captured kinase is then quantified using qPCR.[9]
Experimental Workflow:
General workflow for a KINOMEscan experiment.
Data Interpretation: The results are typically presented as a percentage of control, where a lower value indicates stronger binding.[10] This allows for a rapid visual assessment of the inhibitor's selectivity. For more quantitative comparisons, dissociation constants (Kd) can be determined.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying that a drug candidate binds to its intended target within the complex environment of a living cell.[11][12] It can also be used to identify off-targets and to study downstream signaling events.
Principle of the Assay: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA® exploits this phenomenon by heating cell lysates or intact cells treated with a compound to various temperatures. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and precipitate. The amount of soluble protein remaining at each temperature is then quantified.[11]
Experimental Workflow:
General workflow for a Cellular Thermal Shift Assay (CETSA).
Data Interpretation: The data is used to generate "melting curves" that show the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11] Isothermal dose-response experiments can also be performed to determine the potency of the compound in a cellular context.[11]
Comparative Analysis of Indazole-Based Inhibitors
To illustrate how cross-reactivity data is presented and interpreted, the following table summarizes the inhibitory profiles of several well-characterized 1H-indazole-based kinase inhibitors. While not possessing the exact 7-bromo-6-chloro substitution pattern, their data provides a valuable reference for what might be expected from novel analogues.
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets (IC50 nM or % Inhibition) | Selectivity Profile |
| UNC2025 | MER, FLT3 | 0.74, 0.8 | AXL (122), TRKA (1.67), KIT (8.18) | Potent dual inhibitor with activity against other tyrosine kinases. |
| BMS-777607 | AXL, RON, c-Met | 1.1, 1.8, 3.9 | TYRO3 (4.3) | Multi-targeted inhibitor of the TAM and MET families. |
| R428 (Bemcentinib) | AXL | 14 | >50-fold selective vs. MER and >100-fold vs. TYRO3 | Highly selective AXL inhibitor. |
Data compiled from publicly available sources.
This comparative data highlights the significant impact of substitution patterns on the selectivity of indazole-based inhibitors. For example, while all three compounds are based on the 1H-indazole scaffold, R428 exhibits high selectivity for AXL, whereas UNC2025 and BMS-777607 are more multi-targeted.
Key Signaling Pathways
The kinases targeted by indazole-based inhibitors are often key components of signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rationalizing the biological effects of the inhibitors.
References
- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
A Comparative Analysis of 7-Bromo-6-chloro-1H-indazole Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology is one of continuous evolution, driven by the urgent need for more effective and selective anticancer agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of research. The indazole scaffold, a bicyclic aromatic system, is a "privileged structure" in medicinal chemistry, known to be a core component in numerous biologically active compounds.[1] This guide focuses on a specific derivative, 7-Bromo-6-chloro-1H-indazole, a halogenated indazole that holds promise as a versatile building block for novel anticancer drugs.[2] While direct, extensive preclinical data on this specific molecule is emerging, its structural alerts and the well-documented anticancer activities of related indazole compounds provide a strong rationale for its investigation.[3][4]
This document serves as a comparative benchmark, positioning this compound against well-established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. We will delve into their respective mechanisms of action, provide standardized protocols for in vitro evaluation, and present a framework for interpreting comparative data. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously assess the potential of novel indazole derivatives in the broader context of cancer therapy.
Mechanisms of Action: A Head-to-Head Comparison
A fundamental aspect of drug development is understanding how a compound exerts its therapeutic effect. Here, we contrast the established mechanisms of our benchmark drugs with the hypothesized action of this compound, based on the known activities of similar indazole-containing molecules which often function as kinase inhibitors.[3]
This compound (Hypothesized Mechanism)
Given that many indazole derivatives exhibit anticancer activity through the inhibition of protein kinases, it is plausible that this compound functions as a kinase inhibitor.[3] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. By blocking the action of specific kinases that are often overactive in cancer cells, this compound could halt tumor progression.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Halogenated Indazole Scaffolds: A Guide for Medicinal Chemists
Introduction: The Indazole Scaffold and the Strategic Role of Halogenation
The indazole core is a prominent bicyclic heterocycle, recognized in medicinal chemistry as a "privileged scaffold" due to its versatile biological activities and presence in numerous approved drugs.[1][2][3] Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom provides a hydrogen bond acceptor site, potentially improving target affinity. Indazole derivatives have shown remarkable success as kinase inhibitors, with several compounds targeting signaling pathways crucial in oncology.[4][5]
In the pursuit of optimizing drug candidates, halogenation stands out as a powerful and frequently employed strategy. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indazole scaffold is not a trivial modification; it is a deliberate tactic to fine-tune a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[6] Halogenation can profoundly influence lipophilicity, acidity/basicity (pKa), and molecular conformation. Furthermore, the heavier halogens (Cl, Br, I) can participate in a specific, non-covalent interaction known as "halogen bonding," which has become increasingly exploited in rational drug design to enhance binding affinity and selectivity.[7]
This guide provides a head-to-head comparison of different halogenated indazole scaffolds, offering field-proven insights into the causal relationships between the choice of halogen and the resulting pharmacological profile. We will delve into synthetic strategies, comparative properties, and the experimental workflows required to validate these design choices, providing researchers with the authoritative grounding needed to make informed decisions in their drug discovery programs.
Comparative Analysis of Halogenated Indazoles
The selection of a specific halogen is a multi-parameter optimization problem. The choice impacts everything from synthetic accessibility to the ultimate pharmacodynamic effect.
Physicochemical and Electronic Properties
The fundamental properties of the halogens dictate their influence on the parent indazole molecule. Fluorine, being the most electronegative and smallest, exerts strong inductive effects, often lowering the pKa of nearby protons and increasing metabolic stability. In contrast, Iodine is the largest, most polarizable, and least electronegative, making it an excellent halogen bond donor but also rendering the C-I bond more susceptible to metabolic cleavage.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Causality & Implication for Drug Design |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Steric Profile: Increasing size can be used to probe pocket space and influence conformation. Larger halogens may provide better shape complementarity or introduce steric hindrance. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Electronic Effects: High electronegativity (F, Cl) strongly influences electron distribution, lowering the pKa of the indazole N-H proton and affecting metabolic stability. |
| Hydrophobicity (π value) | +0.14 | +0.71 | +0.86 | +1.12 | Lipophilicity & Permeability: Increasing hydrophobicity generally improves membrane permeability but can also increase metabolic liability and non-specific binding if not balanced. |
| Halogen Bond Donor Strength | Negligible | Moderate | Good | Strong | Target Affinity: The ability to form halogen bonds with backbone carbonyls or other Lewis bases in a protein active site is a key driver for using Cl, Br, and I to enhance potency.[8] |
Synthetic Accessibility and Regioselectivity
The ease and control of introducing a halogen onto the indazole ring are critical for practical application. Direct C-H halogenation is a common and efficient strategy.
-
Chlorination & Bromination: These are typically achieved through electrophilic aromatic substitution using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), respectively.[9] These reactions are often regioselective, with the C3 position of 2H-indazoles being particularly reactive.[10] Ultrasound-assisted methods have been developed to accelerate these transformations under mild conditions.[10][11]
-
Iodination: Direct iodination can be accomplished using reagents like iodine in the presence of a base (e.g., KOH).[12] The resulting 3-iodoindazole is a versatile intermediate, readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.[12][13]
-
Fluorination: Introducing fluorine is often more challenging. While direct C-H fluorination is possible using electrophilic sources like Selectfluor, it can sometimes lack selectivity.[14] More commonly, fluorinated indazoles are prepared by synthesizing the indazole core from an already fluorinated precursor, such as an o-fluorobenzaldehyde.[15]
The choice of synthetic route is a self-validating system; a successful, high-yielding, and regioselective reaction confirms the planned molecular design is accessible for further screening and optimization.
Caption: Synthetic routes to halogenated indazoles.
Metabolic Stability
A critical parameter in drug design is the metabolic stability of a compound, which directly influences its pharmacokinetic profile. The strength of the carbon-halogen (C-X) bond is a primary determinant of its susceptibility to metabolic degradation.
-
C-F Bond: The carbon-fluorine bond is the strongest C-X bond. Its high stability makes fluorination a common strategy to block sites of metabolism (e.g., P450-mediated oxidation), thereby increasing the drug's half-life.[16]
-
C-Cl and C-Br Bonds: These bonds are progressively weaker and can be subject to metabolic cleavage, although they are generally more stable than a C-H bond at an equivalent activated position.
-
C-I Bond: The carbon-iodine bond is the weakest and most susceptible to dehalogenation. This can be a liability, leading to rapid metabolism, but in some pro-drug strategies, it could be exploited for controlled release.
Structure-Activity Relationship (SAR) and Target Interactions
The most compelling reason to incorporate halogens is to modulate target binding affinity.
-
Fluorine: Due to its high electronegativity and small size, fluorine does not act as a halogen bond donor. Its primary roles are electronic modulation and conformational control. It can engage in favorable dipole-dipole interactions and occasionally weak hydrogen bonds.
-
Chlorine, Bromine, and Iodine: These heavier halogens possess a region of positive electrostatic potential on the outermost portion of the atom, opposite the C-X bond, known as a "σ-hole." This allows them to act as halogen bond donors, interacting favorably with electron-rich atoms like the oxygen of a protein backbone carbonyl.[8] This interaction can be highly directional and specific, anchoring the ligand in the binding pocket and significantly increasing potency. X-ray crystallography is the gold standard for confirming the existence and geometry of a halogen bond in a protein-ligand complex.[17][18][19]
Caption: Key interactions of a halogenated indazole in a kinase active site.
Experimental Protocols
To objectively compare different halogenated scaffolds, a systematic experimental workflow is essential. The protocols described here form a self-validating system, where each step provides data to justify the next.
Caption: Workflow for head-to-head comparison of halogenated analogs.
Protocol 1: Synthesis of 3-Bromo-2-phenyl-2H-indazole
This protocol provides an example for the direct bromination of an indazole scaffold.[10]
-
Preparation: To a solution of 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv.) in ethanol (2.0 mL) in a sealed vessel, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.) and sodium carbonate (0.4 mmol, 2.0 equiv.).
-
Reaction: Place the sealed vessel in an ultrasonic bath (40 kHz, 50 W) and irradiate at 40 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Characterization by NMR and Mass Spectrometry
Structural confirmation is non-negotiable. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure and regiochemistry.[20][21]
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. The introduction of an electron-withdrawing halogen at the C3 position is expected to cause a downfield shift of adjacent aromatic protons. The absence of the C3-H proton signal relative to the starting material is a key indicator of successful substitution.
-
¹³C NMR: Acquire a carbon NMR spectrum. The C3 carbon signal will show a significant shift and, in the case of fluorine, will exhibit C-F coupling.
-
HRMS: Analyze the sample via ESI-TOF or a similar high-resolution technique to confirm that the measured mass corresponds to the calculated exact mass of the halogenated product, including its characteristic isotopic pattern for Cl and Br.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its intended protein target in a cellular environment.[22] Ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Treat intact cancer cells (e.g., HCT116) with the halogenated indazole analogs at a desired concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western Blot or ELISA. A compound that binds and stabilizes its target will result in a shift of the melting curve to a higher temperature compared to the vehicle control. Comparing the magnitude of this shift between the different halogenated analogs provides a direct measure of their relative target engagement potency in cells.
Conclusion and Outlook
The choice of halogen in the design of indazole-based inhibitors is a strategic decision with profound consequences for the entire drug-like profile. This guide demonstrates that a systematic, head-to-head comparison is essential for rational drug design.
-
Fluorine is the tool of choice for blocking metabolic hotspots and modulating electronics without adding significant bulk.
-
Chlorine offers a balance of metabolic stability, lipophilicity, and a moderate ability to form halogen bonds.
-
Bromine and Iodine are superior choices when a strong halogen bond is desired to maximize potency, provided that potential metabolic liabilities can be managed. The iodo-indazole also serves as a key synthetic handle for further diversification.
The optimal choice is always context-dependent, dictated by the specific topology and amino acid composition of the target's active site. By integrating rational design with the robust experimental workflows outlined above, researchers can harness the full potential of halogenation to optimize indazole scaffolds into next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
- 22. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Bromo-6-chloro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-Bromo-6-chloro-1H-indazole, a halogenated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
The Chemical Profile of this compound: Why Specific Disposal is Crucial
This compound, with the molecular formula C₇H₄BrClN₂, is a halogenated organic compound. The presence of both bromine and chlorine atoms in its structure is the primary determinant for its classification as a hazardous waste. Halogenated organic compounds are of particular environmental concern due to their potential to form persistent and toxic byproducts if not disposed of correctly. Improper disposal, such as drain disposal or mixing with non-halogenated waste, is strictly prohibited.[1][2]
The primary route for the disposal of halogenated organic wastes is through high-temperature incineration at a licensed hazardous waste facility.[3] This process is designed to break down the complex organic structure into simpler, less harmful components.
Key Chemical and Safety Data
| Property | Value | Source |
| CAS Number | 1427361-92-9 | [4] |
| Molecular Formula | C₇H₄BrClN₂ | |
| Appearance | White crystalline solid | |
| Storage | Store below 25°C in sealed containers | |
| Solubility | Limited in common organic solvents; soluble in hot DMSO |
Pre-Disposal: Hazard Assessment and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste.
1. Waste Segregation:
-
Crucial First Step: this compound waste must be segregated as halogenated organic waste .[3][5]
-
Do Not Mix: Never mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[2][6] This is critical to prevent dangerous reactions and to ensure the correct disposal pathway.
2. Waste Containment:
-
Solid Waste:
-
Place solid this compound waste (e.g., unused reagent, contaminated filter paper) in a clearly labeled, dedicated waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container has a secure, sealable lid to prevent the release of dust or vapors.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, the entire solution is considered halogenated waste.
-
Collect this waste in a designated, leak-proof container, also appropriately labeled as "Halogenated Organic Waste."[3]
-
Do not overfill the container; leave adequate headspace to allow for expansion.
-
3. Labeling:
-
Proper labeling is a legal and safety requirement. The waste container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The laboratory and responsible researcher's contact information.
-
4. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas and incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, including the chemical name and quantity, to the disposal personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In Case of a Spill
In the event of a small spill of this compound powder:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Wear Appropriate PPE: Don your full PPE, including respiratory protection.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.[7]
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.[7][8]
-
Decontaminate the Area: Wipe down the spill area with an appropriate solvent (e.g., isopropanol), and place the cleaning materials in the same hazardous waste container.
-
Label and Dispose: Seal and label the container as described above and arrange for its disposal.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
A Researcher's Guide to Personal Protective Equipment for Handling 7-Bromo-6-chloro-1H-indazole
An In-Depth Technical Guide for Laboratory Professionals
As a novel heterocyclic compound, 7-Bromo-6-chloro-1H-indazole presents a hazard profile that must be approached with rigorous safety protocols. For researchers and scientists in drug development, ensuring personal safety is paramount to fostering innovation. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) when handling this and structurally similar halogenated indazoles.
Hazard Assessment: Understanding the Risks
While a comprehensive toxicological profile for this compound is not widely available, data from structurally similar halogenated indazoles provides a strong basis for a thorough hazard assessment. The presence of bromine and chlorine atoms on the indazole ring suggests that the compound is likely to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.
Safety data for analogous compounds, such as 6-Bromo-3-chloro-1H-indazole, indicate several key hazards[1]:
-
Acute Toxicity: Harmful if swallowed or inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Given these potential hazards, a cautious approach is warranted. All laboratory personnel must treat this compound as a hazardous substance and adhere to stringent safety protocols.
Core Directive: Essential Personal Protective Equipment
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The minimum required PPE should always include a lab coat, appropriate gloves, and eye protection.[2][3]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[2][4] | Protects against accidental splashes of solutions containing the compound, which can cause serious eye irritation.[1] A face shield should be worn over goggles when there is a significant splash risk.[2] |
| Hand Protection | Disposable nitrile gloves.[2][4] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving is recommended for added protection.[2][5] |
| Body Protection | A fully buttoned lab coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the powdered compound.[5] |
Operational Protocol: Integrating PPE into Your Workflow
Properly integrating PPE into your experimental workflow is critical for ensuring safety. The following step-by-step guide outlines a typical procedure for weighing and dissolving this compound, highlighting the necessary PPE at each stage.
Step 1: Preparation
-
Action: Before handling the compound, ensure your workspace is clean and uncluttered. Don all required PPE: a lab coat, chemical splash goggles, and a single pair of nitrile gloves.
-
Causality: Preparing the workspace minimizes the risk of cross-contamination and ensures that all necessary safety equipment is readily accessible.
Step 2: Weighing the Compound
-
Action: Conduct all weighing operations within a certified chemical fume hood to minimize inhalation exposure.[5] When handling the solid compound, it is advisable to wear double gloves.[2][5]
-
Causality: The fine, powdered nature of many research chemicals makes them easy to inhale. A fume hood provides essential ventilation, while double-gloving offers an extra layer of protection against skin contact.
Step 3: Dissolving the Compound
-
Action: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing. If there is a risk of splashing, a face shield should be worn over safety goggles.[2]
-
Causality: Halogenated compounds can react exothermically with certain solvents. A slow and steady addition minimizes the risk of uncontrolled reactions and splashes.
Step 4: Waste Disposal
-
Action: Dispose of all contaminated materials, including pipette tips, empty vials, and gloves, in a designated hazardous waste container.[6]
-
Causality: Proper waste disposal is crucial for preventing environmental contamination and ensuring the safety of all laboratory personnel.
Step 5: Doffing PPE
-
Action: Remove your PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves (if double-gloved), followed by the lab coat, face shield, and goggles. Finally, remove the inner pair of gloves. Wash your hands thoroughly with soap and water after removing all PPE.[5]
-
Causality: A systematic doffing procedure ensures that any contaminants on the outer surfaces of your PPE are not transferred to your skin or clothing.
Below is a diagram illustrating the PPE-integrated workflow for handling this compound.
Caption: A workflow diagram illustrating the integration of PPE at each stage of handling this compound.
Emergency Procedures and Disposal
Spill Response: In the event of a spill, immediately alert others in the vicinity. If the spill is large, evacuate the area and contact your institution's environmental health and safety office. For small spills, wear appropriate PPE (including double gloves, a lab coat, and goggles) and clean the area with an absorbent material.[7] Place all contaminated materials in a sealed container for hazardous waste disposal.
Disposal: All waste containing this compound, including contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
The safe handling of this compound is achievable through a comprehensive understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By integrating these safety measures into your daily laboratory practices, you can create a secure research environment that fosters both safety and scientific advancement.
References
- 1. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
